molecular formula C12H22O4 B15558155 Dodecanedioic acid-d4

Dodecanedioic acid-d4

Número de catálogo: B15558155
Peso molecular: 234.32 g/mol
Clave InChI: TVIDDXQYHWJXFK-YQUBHJMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dodecanedioic acid-d4 is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,2,11,11-tetradeuteriododecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDDXQYHWJXFK-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide to Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dodecanedioic acid-d4, a deuterated analog of dodecanedioic acid. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for a variety of applications, including as internal standards in quantitative analysis.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of dodecanedioic acid where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight compared to the natural isotopologue, a key feature for its use in mass spectrometry-based assays.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Note
Chemical Name This compound-
Synonyms DDDA-d4, 1,12-Dodecanedioic acid-d4-
CAS Number 97543-02-7[1]
Molecular Formula C₁₂H₁₈D₄O₄Calculated
Molecular Weight 234.33 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not availableData specific to the d4 isotopologue is not readily available. The non-deuterated form melts at 127-129 °C.
Boiling Point Not availableData specific to the d4 isotopologue is not readily available. The non-deuterated form boils at 245 °C at 10 mmHg.
Isotopic Purity >99%Commonly available purity for commercial products.

Solubility

The solubility of this compound is expected to be very similar to its non-deuterated counterpart due to the minor influence of deuterium substitution on intermolecular forces.

Table 2: Solubility of Dodecanedioic Acid (Non-deuterated) as a Proxy

SolventSolubilityTemperature (°C)
WaterSparingly solubleAmbient
EthanolSolubleAmbient
Hot TolueneSolubleElevated
Hot Acetic AcidSolubleElevated

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and isotopic enrichment of this compound. While specific spectra for the d4 variant are not widely published, the expected spectral characteristics can be inferred from the structure and data for the non-deuterated form.

Mass Spectrometry

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds. The mass spectrum of this compound will exhibit a molecular ion peak shifted by +4 m/z units compared to the unlabeled compound.

Expected Mass Spectrometry Data:

  • Molecular Ion [M]⁺: m/z 234.17

  • Fragmentation: The fragmentation pattern is expected to be similar to that of dodecanedioic acid, with characteristic losses of water (H₂O), carboxyl groups (COOH), and hydrocarbon fragments. The deuterated fragments will show corresponding mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the positions of deuterium substitution will be absent or significantly reduced in intensity. The ¹³C NMR spectrum will show signals characteristic of the carbon backbone, with potential minor shifts due to the isotopic substitution on adjacent carbons.

Expected NMR Data (based on non-deuterated dodecanedioic acid):

  • ¹H NMR: The spectrum of the non-deuterated form shows signals for the methylene (B1212753) protons. The absence of specific signals in the d4 spectrum would confirm the positions of deuteration.

  • ¹³C NMR: The spectrum of the non-deuterated form shows distinct peaks for the carboxyl carbon and the different methylene carbons in the aliphatic chain.

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would typically involve the use of a deuterated starting material or a specific deuteration step during the synthetic route. One possible conceptual pathway is illustrated below.

Synthesis_Pathway start Deuterated Precursor (e.g., Deuterated Alkane) step1 Functionalization (e.g., Oxidation) start->step1 step2 Chain Elongation / Modification step1->step2 product This compound step2->product

Caption: Conceptual synthetic pathway for this compound.

Analytical Method for Quantification (LC-MS/MS)

This compound is frequently used as an internal standard for the quantification of endogenous dodecanedioic acid in biological matrices. A general workflow for such an analysis is outlined below.

Analytical_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) lc_separation LC Separation (Reversed-Phase Chromatography) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification

Caption: General workflow for LC-MS/MS analysis using this compound as an internal standard.

A typical experimental protocol would involve:

  • Sample Preparation: Spiking the biological sample (e.g., plasma, urine) with a known concentration of this compound. This is followed by protein precipitation with a solvent like acetonitrile (B52724) and/or liquid-liquid extraction to isolate the analyte and internal standard.

  • Chromatographic Separation: Separation of the analyte and internal standard from matrix components using a C18 reversed-phase HPLC column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small amount of acid (e.g., formic acid).

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dodecanedioic acid and this compound are monitored.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications

The primary application of this compound is as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry-based methods. Its use allows for accurate and precise quantification of dodecanedioic acid in complex biological and environmental samples by correcting for variations in sample preparation and instrument response.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering and Availability

This compound is available from various chemical suppliers specializing in isotopically labeled compounds. It is typically supplied as a solid with high isotopic and chemical purity.

References

An In-depth Technical Guide to the Physical Properties of Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Dodecanedioic acid-d4 (CAS 97543-02-7), also known as 1,12-Dodecanedioic-2,2,11,11-d4 acid. Due to the limited availability of specific experimental data for this deuterated isotopologue, the physical properties of its non-deuterated counterpart, Dodecanedioic acid (CAS 693-23-2), are provided as a close approximation. This document also outlines standardized experimental protocols for determining these properties and includes visualizations of relevant chemical synthesis and metabolic pathways.

Core Physical Properties

The introduction of four deuterium (B1214612) atoms in this compound primarily affects its molecular weight. Other physical properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated form.

PropertyValue (this compound)Value (Dodecanedioic Acid - for reference)Citation
CAS Number 97543-02-7693-23-2[1]
Molecular Formula C₁₂H₁₈D₄O₄C₁₂H₂₂O₄[2][3]
Molecular Weight 234.33 g/mol 230.30 g/mol [1][2]
Appearance White solid/powder/flakeWhite solid/powder/flake[4][5]
Melting Point Not available127-132 °C[6][7][8][9]
Boiling Point Not available245 °C at 10 mmHg[7][10]
Water Solubility Not available< 0.1 g/L (20 °C)[7][9][11]
Solubility in Organic Solvents Not availableSoluble in hot toluene, alcohol, and hot acetic acid.[6][12]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of dicarboxylic acids like this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Materials:

  • Melting point apparatus with a heating block and thermometer/temperature probe

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Pack the dry sample into a capillary tube by tapping the open end into the powder. The packed sample height should be 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last crystal melts (the completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. For a solid like Dodecanedioic acid, a high-boiling point solvent in which it is soluble would be required, or the measurement would be performed under vacuum. The following is a general procedure for a liquid.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Sample of the liquid to be tested

  • Bunsen burner or other heat source

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Add a small amount of the liquid sample into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube, with the thermometer bulb and sample below the oil level.

  • Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

  • This compound

  • Chosen solvent

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature shaker bath.

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, remove the vial and allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Dilute the supernatant with a known volume of the solvent to a concentration that is within the linear range of the analytical method to be used.

  • Quantify the concentration of this compound in the diluted solution using a calibrated analytical method.

  • Calculate the original concentration of the saturated solution to determine the solubility at the specified temperature.

Visualizations

The following diagrams, created using the DOT language, illustrate a common chemical synthesis route for Dodecanedioic acid and its entry into a key metabolic pathway.

G cluster_0 Chemical Synthesis of Dodecanedioic Acid Butadiene 1,3-Butadiene CDT Cyclododeca-1,5,9-triene Butadiene->CDT Trimerization (Ziegler-Natta Catalyst) CD Cyclododecane CDT->CD Hydrogenation CD_ol_one Cyclododecanol / Cyclododecanone Mixture CD->CD_ol_one Air Oxidation (Boric Acid) DDDA Dodecanedioic Acid CD_ol_one->DDDA Oxidation (Nitric Acid)

A simplified workflow for the chemical synthesis of Dodecanedioic acid.

G cluster_1 Metabolic Pathway of Dodecanedioic Acid DDDA Dodecanedioic Acid (extracellular) DDDA_mito Dodecanedioic Acid (mitochondrion) DDDA->DDDA_mito Mitochondrial Transport BetaOx Peroxisomal & Mitochondrial β-Oxidation DDDA_mito->BetaOx Shorter_DCAs Shorter-chain Dicarboxylic Acids BetaOx->Shorter_DCAs Krebs Krebs Cycle Intermediates Shorter_DCAs->Krebs Anaplerosis

References

A Technical Guide to Dodecanedioic Acid-d4 (CAS Number: 97543-02-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecanedioic acid-d4, a deuterated form of dodecanedioic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research and quantitative analysis.

Core Chemical Data

This compound is a stable isotope-labeled version of dodecanedioic acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based analytical methods.

PropertyValueReference
CAS Number 97543-02-7[1][2][3]
Chemical Formula C₁₂H₁₈D₄O₄[1]
Molecular Weight 234.33 g/mol [1]
Synonyms 1,12-Dodecanedioic-2,2,11,11-d4 acid, this compound[1][2]
Isotopic Enrichment ≥98 atom % D[1][2]
Chemical Purity ≥95-98%[4][5]

Metabolic Pathway of Dodecanedioic Acid

Dodecanedioic acid, and by extension its deuterated analog, is primarily metabolized through the omega-oxidation (ω-oxidation) pathway. This metabolic route serves as an alternative to the more common beta-oxidation of fatty acids, particularly for medium-chain fatty acids. The process occurs in the smooth endoplasmic reticulum of the liver and kidneys.[6][7][8]

The key steps of omega-oxidation are:

  • Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 mixed-function oxidase, requiring NADPH and molecular oxygen.[6][7][8]

  • Oxidation to Aldehyde: The resulting hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[6][7]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[6][7]

The resulting dicarboxylic acid can then be further metabolized via beta-oxidation from both ends of the molecule.

omega_oxidation_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria Fatty_Acid Dodecanedioic Acid Omega_Hydroxy_FA ω-Hydroxy Dodecanedioic Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 NADPH, O₂ Omega_Aldehyde_FA ω-Aldehyde Dodecanedioic Acid Omega_Hydroxy_FA->Omega_Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dodecanedioic Acid Omega_Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Chain Shortening Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Dodecanedioic Acid-d4 (10 µL) Plasma->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Dodecanedioic Acid-d4: A Technical Guide to Synthesis, Labeling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Dodecanedioic acid-d4 (DDDA-d4), a stable isotope-labeled analogue of Dodecanedioic acid (DDDA). DDDA is a naturally occurring dicarboxylic acid with increasing interest in pharmaceutical and metabolic research. The deuterated form, DDDA-d4, is an invaluable tool for researchers, serving as an internal standard for accurate quantification in mass spectrometry-based assays and as a tracer for metabolic flux analysis. This document details a robust synthetic protocol, methods for characterization, and illustrates its primary applications with clear, structured data and workflow diagrams.

Introduction to Dodecanedioic Acid and its Deuterated Analog

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid.[1] It is a key monomer in the production of polymers like Nylon 6,12 and finds applications in cosmetics, lubricants, and as a corrosion inhibitor.[2][3] In the biomedical field, DDDA is investigated for its potential therapeutic effects in metabolic disorders.[1]

The synthesis of a deuterated version, specifically this compound (DDDA-d4), where four hydrogen atoms are replaced by deuterium (B1214612), is crucial for advanced biomedical research. The most common and synthetically accessible form is 2,2,11,11-tetradeuterododecanedioic acid. The primary applications of DDDA-d4 include:

  • Internal Standard for Mass Spectrometry: Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry (MS) assays.[4] DDDA-d4 mimics the chemical and physical properties of endogenous DDDA, allowing for precise correction of matrix effects and variations during sample preparation and analysis.[5]

  • Metabolic Tracer: Deuterium-labeled compounds are used to trace the metabolic fate of molecules in vivo and in vitro.[6] Administration of DDDA-d4 allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the unlabeled compound.

Synthesis and Labeling of this compound

The most practical method for preparing this compound is through a base-catalyzed hydrogen-deuterium (H/D) exchange at the α-positions to the carboxylic acid groups. This method is efficient and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis involves the enolization of the dicarboxylic acid under basic conditions in the presence of a deuterium source, typically deuterium oxide (D₂O), which leads to the exchange of the acidic α-protons with deuterium.

G DDDA Dodecanedioic Acid DDDA_d4 This compound DDDA->DDDA_d4 Base-catalyzed H/D Exchange Reagents NaOD, D₂O Heat G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add known amount of This compound (IS) BiologicalSample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization LC Chromatographic Separation (LC) Derivatization->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration G DDDA_d4 This compound (Administered) Absorption Absorption DDDA_d4->Absorption Mitochondria Mitochondria Absorption->Mitochondria BetaOxidation β-oxidation Mitochondria->BetaOxidation Metabolites Chain-shortened Dicarboxylic Acids-d(n) (e.g., Sebacic-d4, Adipic-d4) BetaOxidation->Metabolites TCA TCA Cycle Intermediates BetaOxidation->TCA

References

A Technical Guide to the Isotopic Purity of Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Dodecanedioic acid-d4. This deuterated analog of dodecanedioic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic purity is critical for ensuring the accuracy and reliability of experimental results.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. While multiple synthetic routes are possible, a common strategy is the deuteration of the corresponding unsaturated precursor or the use of deuterated building blocks. General methods for the synthesis of deuterated carboxylic acids often employ hydrogen-deuterium exchange reactions.[1] A plausible synthetic pathway for this compound is outlined below.

G cluster_0 Synthesis Pathway A 1,12-Dodecanediol B 1,12-Dodecanedial A->B Oxidation C Dodecanedioic acid B->C Oxidation D This compound C->D Deuterium (B1214612) Exchange (e.g., D2O, catalyst)

A representative synthesis pathway for this compound.

Isotopic Purity and Distribution

The isotopic purity of this compound is a critical parameter, defining the percentage of molecules that are fully deuterated at the intended positions. The isotopic distribution provides a more detailed picture, showing the relative abundance of molecules with fewer than the target number of deuterium atoms (d0, d1, d2, d3). This distribution is a key indicator of the synthesis and purification process's efficiency.

Table 1: Representative Isotopic Purity and Distribution of this compound

ParameterSpecificationMethod of Analysis
Chemical Purity>98%GC-MS, NMR
Isotopic Purity (d4)>95%Mass Spectrometry
Isotopic Enrichment≥99 atom % DMass Spectrometry
d0 Isotope Abundance<0.5%Mass Spectrometry
d1 Isotope Abundance<1.0%Mass Spectrometry
d2 Isotope Abundance<2.0%Mass Spectrometry
d3 Isotope Abundance<5.0%Mass Spectrometry

Note: The data presented in this table is representative and may vary between different commercial suppliers and synthesis batches. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and distribution is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing both the chemical and isotopic purity of this compound.[5] The following is a representative protocol.

3.1.1 Sample Preparation (Derivatization)

  • Esterification: To a solution of this compound (1 mg) in methanol (B129727) (100 µL), add 20 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the sample with an appropriate solvent (e.g., hexane) for GC-MS analysis.

3.1.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

G cluster_0 GC-MS Workflow for Isotopic Purity Analysis A Sample Weighing B Derivatization (Esterification) A->B C GC Injection B->C D Chromatographic Separation C->D E Mass Spectrometry (EI) D->E F Data Analysis (Isotopic Distribution) E->F

Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for confirming the positions of deuterium labeling and assessing isotopic enrichment.[6][7]

3.2.1 Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

3.2.2 NMR Instrumentation and Parameters

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

3.2.3 Data Analysis

In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms successful labeling. The integration of the residual proton signals can be used to estimate the isotopic enrichment. In the ¹³C NMR spectrum, the carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (triplets due to C-D coupling) and a decrease in intensity, further confirming the labeling.

G cluster_0 NMR Analysis Logic A This compound Sample B Dissolve in Deuterated Solvent A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Analyze ¹H Spectrum C->D E Analyze ¹³C Spectrum C->E F Signal Attenuation at Deuterated Positions? D->F G C-D Coupling Observed? E->G H Labeling Confirmed F->H Yes I Labeling Not Confirmed F->I No G->H Yes G->I No

Logical workflow for NMR-based confirmation of deuteration.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its application in sensitive analytical and research settings. A thorough understanding and verification of its isotopic distribution, using techniques such as GC-MS and NMR, are essential for generating reliable and reproducible data. Researchers, scientists, and drug development professionals should always consult the manufacturer's Certificate of Analysis and, when necessary, perform their own verification to ensure the quality of this important research tool.

References

Certificate of Analysis: Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Product Number: CD-DD-004

Lot Number: 7-XR-102

This document serves as a comprehensive technical guide and certificate of analysis for Dodecanedioic acid-d4. It is intended for researchers, scientists, and professionals in drug development who require a high-purity, isotopically labeled internal standard for quantitative analysis. This guide details the product's specifications, the analytical methods used for its characterization, and the quality control workflow.

Physicochemical Properties

This compound is the deuterated analog of dodecanedioic acid, a dicarboxylic acid. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of dodecanedioic acid in various biological matrices.

PropertySpecification
Chemical Formula C₁₂H₁₈D₄O₄
Molecular Weight 234.33 g/mol
CAS Number Not available (for the d4 variant)
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, hot toluene
Storage Store at 2-8°C, protect from moisture

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of Lot 7-XR-102.

Table 1: Purity and Impurity Profile
TestMethodResultSpecification
Chemical Purity HPLC99.8%≥ 99.0%
Residual Solvents ¹H NMR< 0.1%≤ 0.5%
Water Content Karl Fischer0.05%≤ 0.2%
Table 2: Isotopic Purity
TestMethodResultSpecification
Isotopic Enrichment HR-MS99.2%≥ 98.0%
Unlabeled (d0) HR-MS< 0.5%≤ 1.0%

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in this certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound was determined by HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample was accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

  • Quantification: The purity was calculated based on the area percentage of the principal peak relative to the total peak area.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment

The isotopic enrichment was determined using a high-resolution mass spectrometer to differentiate between the deuterated and non-deuterated species.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Method: The sample was infused directly into the ESI source. Full-scan mass spectra were acquired in negative ion mode.

  • Data Analysis: The isotopic distribution of the molecular ion was analyzed. Isotopic enrichment was calculated by comparing the peak intensities of the d4-labeled ion to the unlabeled (d0) and other partially labeled species.[1][2]

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Residual Solvents

Proton NMR was used to confirm the structure and to quantify any residual protic solvents.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Method: A standard one-dimensional proton NMR spectrum was acquired.

  • Analysis: The absence of proton signals at the positions of deuterium incorporation confirms the labeling. The integrals of any residual solvent peaks were compared to the integral of a known internal standard to quantify their content.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Data Review & Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity Analysis Purification->HPLC HRMS HR-MS Isotopic Enrichment Purification->HRMS NMR ¹H NMR Structural Confirmation & Residual Solvents Purification->NMR KF Karl Fischer for Water Content Purification->KF DataReview Data Review & Comparison to Specifications HPLC->DataReview HRMS->DataReview NMR->DataReview KF->DataReview CoA Certificate of Analysis Generation DataReview->CoA Release Product Release CoA->Release

References

An In-depth Technical Guide to the Solubility of Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dodecanedioic acid-d4. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the extensive data available for its non-deuterated analogue, Dodecanedioic acid. It is a reasonable scientific assumption that the deuteration at non-exchangeable positions will have a negligible impact on the compound's solubility. This guide presents quantitative solubility data, details established experimental protocols for solubility determination, and illustrates a relevant experimental workflow.

Core Data Presentation: Solubility of Dodecanedioic Acid

The solubility of Dodecanedioic acid is influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and higher solubility in organic solvents.[1][2][3]

Table 1: Solubility in Water
Temperature (°C)Solubility (g/L)
20< 0.1[4]
252.9
Hot WaterSlightly Soluble[5]
Table 2: Qualitative Solubility in Organic Solvents
SolventSolubilityReference
Ethanol (B145695)Soluble[2][3]
Acetone (B3395972)Soluble[2]
Hot TolueneSoluble[5]
Hot Acetic AcidSoluble[5]
Ethyl AcetateSoluble[3]

A study by Ye et al. (2013) provided more detailed quantitative data on the mole fraction solubility of Dodecanedioic acid in several organic solvents at various temperatures.[6][7] The order of solubility at a given temperature was determined to be ethanol > acetic acid > acetone > butanone > 3-pentanone (B124093) > ethyl acetate.[6][7]

Experimental Protocols

The determination of solubility is a critical step in chemical and pharmaceutical research. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like Dodecanedioic acid.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][8][9][10]

Principle: This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solid residue.

Apparatus and Materials:

  • Conical flask with a stopper

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Evaporating dish

  • Pipette

  • Filter paper or syringe filter

  • Oven

  • This compound (solute)

  • Solvent of interest

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a conical flask.

  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

  • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for the solid to settle.

  • Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are transferred. This can be aided by passing the solution through a filter.

  • Transfer the aliquot to a pre-weighed, dry evaporating dish.

  • Evaporate the solvent gently. For volatile organic solvents, this can be done at room temperature in a fume hood or with a gentle stream of nitrogen. For less volatile solvents like water, an oven set at a temperature below the decomposition point of the solute can be used.

  • Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven to a constant weight.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

  • The solubility can then be calculated and expressed in the desired units (e.g., g/L, mg/mL, or mole fraction).

Static Analytic Method

The static analytic method is another precise technique for measuring solubility, particularly for systems where the composition of the saturated solution is analyzed without isolating the solid.[6][7]

Principle: A saturated solution is prepared at a constant temperature, and the concentration of the solute in the liquid phase is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Apparatus and Materials:

  • Jacketed glass vessel with a stirrer

  • Thermostatic circulator

  • Analytical instrument (e.g., HPLC, GC)

  • Syringes and filters

  • This compound (solute)

  • Solvent of interest

Procedure:

  • Place a known amount of the solvent into the jacketed glass vessel.

  • Connect the vessel to a thermostatic circulator to maintain a precise temperature.

  • Add an excess of this compound to the solvent while stirring.

  • Allow the system to equilibrate with continuous stirring for several hours.

  • Stop the stirring and let the undissolved solid settle for a period (e.g., 1-2 hours).

  • Withdraw a sample of the clear supernatant through a syringe fitted with a filter to remove any particulate matter.

  • Dilute the sample with a suitable solvent if necessary to bring the concentration within the linear range of the analytical instrument.

  • Analyze the sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • The solubility is the concentration measured in the saturated solution.

Mandatory Visualization

In drug development and metabolism studies, deuterated compounds like this compound are frequently used as internal standards for accurate quantification of the non-deuterated analyte in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12] The following diagram illustrates the typical workflow for such an application.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Spike with This compound (Internal Standard) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography (Separation) SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection RatioCalculation Calculate Peak Area Ratio (Analyte / Internal Standard) MS_Detection->RatioCalculation CalibrationCurve Calibration Curve FinalConcentration Determine Analyte Concentration RatioCalculation->FinalConcentration CalibrationCurve->FinalConcentration

Caption: Workflow for analyte quantification using a deuterated internal standard.

References

Stability of Dodecanedioic Acid-d4 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Dodecanedioic acid-d4 (DDDA-d4) in solution. Given the widespread use of deuterated compounds as internal standards in quantitative bioanalysis and as tracers in metabolic research, understanding their stability is critical for ensuring data accuracy and integrity. This document outlines the key stability concerns, recommended storage conditions, and a detailed experimental protocol for stability assessment.

Core Concepts in DDDA-d4 Stability

The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the solvent system. The primary concerns for deuterated dicarboxylic acids are chemical degradation and isotopic exchange.

  • Chemical Degradation: Like its non-deuterated counterpart, DDDA-d4 can undergo degradation through pathways such as oxidation. These reactions can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures and light exposure.

  • Isotopic Exchange: A key consideration for deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. For carboxylic acids, the deuterium (B1214612) atoms on the carboxyl groups (-COOD) will rapidly exchange with protons in protic solvents. While deuterium atoms on a carbon backbone (C-D) are generally more stable, they can be susceptible to exchange under certain pH and temperature conditions, particularly those on carbons alpha to the carbonyl group. The rate of this exchange is often at its minimum in a slightly acidic environment, typically between pH 2 and 3[1].

"Back-exchange," the replacement of deuterium with protons from the analytical mobile phase or sample diluent, is another potential issue that can compromise the isotopic purity of the standard during analysis[1].

Quantitative Stability Data

pH% Remaining after 24 hours (Room Temperature)Primary Stability Concern(s)
2.0> 99%Minimal degradation and isotopic exchange[1]
4.0> 98%Low risk of degradation
7.0 (Neutral)~ 95%Potential for base-catalyzed degradation
10.0 (Basic)< 90%Increased risk of base-catalyzed degradation and isotopic exchange
Acid Hydrolysis (0.1 M HCl, 60°C)Dependent on durationForced degradation condition
Base Hydrolysis (0.1 M NaOH, 60°C)Dependent on durationForced degradation condition
Oxidative (3% H₂O₂, RT)Dependent on durationPotential for oxidative degradation

Note: This data is representative and the actual stability of DDDA-d4 should be experimentally determined.

Recommended Storage Conditions

For optimal stability of this compound in solution, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in a non-protic organic solvent such as acetonitrile (B52724) or methanol. For aqueous working solutions, use a buffered system, ideally between pH 2 and 3.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to minimize both chemical degradation and potential isotopic exchange.

  • Light: Protect solutions from light to prevent photolytic degradation. Use amber vials or store in the dark.

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidation.

Experimental Protocol for Stability Assessment

The following protocol describes a comprehensive approach to evaluating the stability of this compound in solution, incorporating forced degradation studies and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound (DDDA-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for forced degradation

  • Hydrogen peroxide (H₂O₂)

  • pH buffers (pH 2, 4, 7, 10)

  • A validated LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of DDDA-d4 in acetonitrile.

  • From the stock solution, prepare working solutions at a concentration of approximately 50-100 µg/mL in the various stress condition media (pH buffers, acidic, basic, and oxidative solutions)[1]. The amount of organic solvent from the stock solution should be minimal (e.g., <1%) to not significantly alter the properties of the stress media[1].

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂. Keep at room temperature.

  • pH Stability: Incubate the working solutions in pH 2, 4, 7, and 10 buffers at room temperature.

  • Photostability: Expose a working solution in a clear vial to a light source (e.g., UV lamp).

  • Thermal Stability: Incubate a working solution at an elevated temperature (e.g., 60°C).

For each condition, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis to halt further degradation[1]. Store all collected samples at -20°C until analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the parent-to-fragment ion transition for DDDA-d4 and any potential degradation products.

5. Data Evaluation:

  • Calculate the percentage of DDDA-d4 remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each stress condition to determine the degradation kinetics.

  • Identify and, if possible, quantify the major degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the stability assessment protocol.

Stability_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Data Evaluation stock Prepare 1 mg/mL Stock Solution (Acetonitrile) working Prepare Working Solutions (~50-100 µg/mL) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid base Base Hydrolysis (0.1 M NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation ph pH Buffers (pH 2, 4, 7, 10, RT) working->ph sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling ph->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize lcms Analyze by LC-MS/MS neutralize->lcms data Calculate % Remaining & Determine Kinetics lcms->data

References

The Analytical Deep Dive: Mass Spectrometry Fragmentation of Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of dodecanedioic acid-d4. While specific experimental data for the deuterated form is not extensively available in public databases, this document outlines the predicted fragmentation patterns based on the well-documented behavior of its unlabeled counterpart and established principles of mass spectrometry. The information herein is intended to guide researchers in developing and interpreting mass spectrometry data for this compound.

Introduction to this compound in Mass Spectrometry

Dodecanedioic acid is a dicarboxylic acid with the chemical formula C12H22O4. The deuterated form, this compound, is a stable isotope-labeled version where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for quantitative mass spectrometry assays, as it has nearly identical chemical and physical properties to the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z). Understanding its fragmentation behavior is crucial for developing robust and accurate analytical methods.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is predicted based on the known fragmentation of unlabeled dodecanedioic acid and general fragmentation pathways of dicarboxylic acids. The primary ionization techniques considered are Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring derivatization.

2.1. Predicted Electron Ionization (EI) Fragmentation (for GC-MS)

For GC-MS analysis, dicarboxylic acids are commonly derivatized to increase their volatility, for example, by esterification (e.g., methyl or butyl esters) or silylation (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters). The fragmentation of the derivatized molecule will be influenced by the derivative used.

Assuming analysis of the underivatized molecule for theoretical purposes, the fragmentation would likely proceed through the following pathways:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

  • Loss of water and other small neutral molecules.

The presence of four deuterium atoms on the carbon chain will result in a +4 Da shift in the mass of fragments containing these deuterium atoms compared to the unlabeled compound.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

Predicted m/zPredicted FormulaProposed Fragmentation Pathway
234[C12H18D4O4]+•Molecular Ion
216[C12H17D4O3]+Loss of H2O
189[C11H17D4O2]+Loss of COOH
Various-Sequential losses of CH2/CD2 units

2.2. Predicted Electrospray Ionization (ESI) Fragmentation (for LC-MS/MS)

In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]- ion. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Based on the MS/MS data for unlabeled dodecanedioic acid in negative ion mode, the main fragmentation pathways involve neutral losses of water (H2O) and carbon dioxide (CO2).[1]

Table 2: Predicted Key Fragment Ions of this compound in Negative Ion ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted FormulaProposed Neutral Loss
233.17215.16[C12H17D4O3]-H2O
233.17189.18[C11H19D4O2]-CO2
233.17171.17[C11H17D4O]-H2O + CO2

Experimental Protocols

While a specific protocol for this compound is not publicly available, the following are general methodologies for the analysis of dicarboxylic acids by LC-MS/MS and GC-MS.

3.1. LC-MS/MS Method for Dicarboxylic Acids

This protocol is a general guideline and should be optimized for the specific instrument and application.

  • Sample Preparation: Dicarboxylic acids can be extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier as Mobile Phase A.

    • Gradient: A gradient from low to high organic phase is used to elute the analytes.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is common for carboxylic acids.

    • MS/MS Parameters: The precursor ion for this compound would be m/z 233.17. Collision energy should be optimized to obtain a characteristic fragmentation pattern.

3.2. GC-MS Method for Dicarboxylic Acids (with Derivatization)

This protocol involves derivatization to increase the volatility of the dicarboxylic acid.

  • Derivatization: Esterification with butanolic HCl to form dibutyl esters is a common method.[2][3]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

    • Carrier Gas: Helium.

    • Temperature Program: An initial hold at a lower temperature followed by a ramp to a higher temperature to ensure separation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis: Full scan mode to identify fragment ions or selected ion monitoring (SIM) for targeted quantification.

Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for this compound.

G C12H18D4O4\n(m/z 234) C12H18D4O4 (m/z 234) Loss of H2O Loss of H2O C12H18D4O4\n(m/z 234)->Loss of H2O Loss of COOH Loss of COOH C12H18D4O4\n(m/z 234)->Loss of COOH C12H16D4O3\n(m/z 216) C12H16D4O3 (m/z 216) Loss of H2O->C12H16D4O3\n(m/z 216) C11H17D4O2\n(m/z 189) C11H17D4O2 (m/z 189) Loss of COOH->C11H17D4O2\n(m/z 189)

Caption: Predicted EI fragmentation of this compound.

G cluster_0 Neutral Losses [M-H]-\nC12H17D4O4-\n(m/z 233.17) [M-H]- C12H17D4O4- (m/z 233.17) Loss of H2O Loss of H2O [M-H]-\nC12H17D4O4-\n(m/z 233.17)->Loss of H2O Loss of CO2 Loss of CO2 [M-H]-\nC12H17D4O4-\n(m/z 233.17)->Loss of CO2 Loss of H2O + CO2 Loss of H2O + CO2 [M-H]-\nC12H17D4O4-\n(m/z 233.17)->Loss of H2O + CO2 C12H15D4O3-\n(m/z 215.16) C12H15D4O3- (m/z 215.16) Loss of H2O->C12H15D4O3-\n(m/z 215.16) C11H17D4O2-\n(m/z 189.18) C11H17D4O2- (m/z 189.18) Loss of CO2->C11H17D4O2-\n(m/z 189.18) C11H15D4O-\n(m/z 171.17) C11H15D4O- (m/z 171.17) Loss of H2O + CO2->C11H15D4O-\n(m/z 171.17)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the mass spectrometry fragmentation of this compound. While direct experimental data is limited, the predicted fragmentation patterns, based on the behavior of the unlabeled analog and established chemical principles, offer a solid foundation for researchers and drug development professionals. The provided experimental protocols and visual diagrams serve as practical tools for method development and data interpretation. It is recommended that users of this compound as an internal standard perform their own fragmentation analysis to confirm these predicted pathways and optimize their specific mass spectrometry methods.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dodecanedioic Acid in Human Plasma using Dodecanedioic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dodecanedioic acid in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, dodecanedioic acid-d4. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolomics studies involving dicarboxylic acids.

Introduction

Dodecanedioic acid (DDDA) is a long-chain dicarboxylic acid with applications in the synthesis of polymers and has been investigated as a potential alternative fuel substrate in parenteral nutrition. Accurate quantification of DDDA in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in complex biological samples. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS shares nearly identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis. This application note provides a comprehensive protocol for the determination of dodecanedioic acid in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Dodecanedioic acid, this compound (Internal Standard)

  • Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)

  • Biological Matrix: Drug-free human plasma

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of dodecanedioic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the dodecanedioic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.

  • Acidify the sample by adding 10 µL of 1 M HCl.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dodecanedioic acid229.1115.110020
This compound233.1117.110020

(Note: These MRM transitions are proposed based on the structure of dodecanedioic acid and common fragmentation patterns of dicarboxylic acids. Optimal transitions should be determined empirically on the specific instrument used.)

Data Presentation

The following tables summarize the expected performance characteristics of this method. The data is representative of typical results for the analysis of dicarboxylic acids using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
Dodecanedioic acid1 - 1000Linear, 1/x weighting>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 1090-110< 1090-110
Medium100< 892-108< 892-108
High800< 595-105< 595-105

Table 3: Sensitivity and Recovery

ParameterValue
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Extraction Recovery> 85%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is acidify Acidify with HCl add_is->acidify add_mtbe Add MTBE acidify->add_mtbe vortex Vortex add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of dodecanedioic acid in plasma.

G cluster_process Analytical Process cluster_output Output Analyte Dodecanedioic Acid SamplePrep Sample Preparation Analyte->SamplePrep IS This compound IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio

Caption: Logical relationship of internal standard use in quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of dodecanedioic acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for variability in sample preparation and instrument response. This method is suitable for a variety of research applications in the fields of drug metabolism, pharmacokinetics, and clinical research.

Quantitative Analysis of Dicarboxylic Acids in Biological Matrices Using Dodecanedioic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of various dicarboxylic acids in biological samples. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Dodecanedioic acid-d4 as an internal standard to ensure high accuracy and precision. This application note includes comprehensive experimental protocols, data presentation in tabular format for easy interpretation, and visual diagrams of the experimental workflow and relevant metabolic pathways.

Introduction

Dicarboxylic acids (DCAs) are important metabolites involved in numerous physiological and pathological processes, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle.[1][2] Accurate quantification of DCAs in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding disease mechanisms and for biomarker discovery.[3] Due to their polarity and often low endogenous concentrations, sensitive and specific analytical methods are required for their measurement.[3]

LC-MS/MS has become the gold standard for targeted metabolomics due to its high sensitivity, specificity, and throughput.[4] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring reliable quantification.[3] This note describes a validated approach for the simultaneous quantification of a panel of dicarboxylic acids using this compound.

Materials and Methods

Reagents and Materials
  • Dicarboxylic acid standards (e.g., Adipic acid, Suberic acid, Sebacic acid, etc.)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each dicarboxylic acid analyte and this compound in methanol.

  • Working Standard Mixture: Combine the individual analyte stock solutions to create a mixed standard solution at a concentration of 10 µg/mL in methanol.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution to a concentration of 1 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 400 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample.

  • Derivatization:

    • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water.[5]

    • Add 20 µL of 120 mM EDC in 50% acetonitrile/water containing 6% pyridine.[5]

    • Incubate the mixture at 40°C for 30 minutes.[5]

  • Dilution: Dilute the derivatized sample with 950 µL of 50% acetonitrile/water.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer for Analysis: Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 15% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. The following tables summarize representative data for a selection of dicarboxylic acids.

Table 1: Representative Linearity and Sensitivity Data for Dicarboxylic Acid Analysis

Dicarboxylic AcidLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Malonic Acid1 - 1000>0.9950.51.0
Succinic Acid1 - 1000>0.9980.31.0
Glutaric Acid1 - 1000>0.9970.41.0
Adipic Acid0.5 - 500>0.9990.20.5
Pimelic Acid0.5 - 500>0.9980.20.5
Suberic Acid0.5 - 500>0.9990.10.5
Azelaic Acid0.5 - 500>0.9970.20.5
Sebacic Acid0.5 - 500>0.9990.10.5

Note: The values presented are representative and may vary depending on the specific instrumentation and matrix used.

Table 2: Representative Accuracy and Precision Data

Dicarboxylic AcidSpiked Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Succinic Acid 598.54.26.8
50101.23.15.5
50099.82.54.9
Adipic Acid 2.5102.13.86.1
2599.52.95.2
250100.42.14.5
Sebacic Acid 2.597.94.57.2
25101.83.35.8
250100.92.64.7

Note: The values presented are representative and demonstrate the expected performance of the method.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 IS_Addition Add Dodecanedioic acid-d4 (IS) Supernatant1->IS_Addition Derivatization Derivatization (3-NPH/EDC) IS_Addition->Derivatization Dilution Dilution Derivatization->Dilution Centrifugation2 Final Centrifugation Dilution->Centrifugation2 Final_Supernatant Transfer to LC-MS Vial Centrifugation2->Final_Supernatant LC_Separation LC Separation (C18 Column) Final_Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of dicarboxylic acids.

dicarboxylic_acid_metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty_Acid->Omega_Hydroxylation Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Omega_Hydroxylation->Omega_Hydroxy_FA Oxidation1 Alcohol Dehydrogenase Omega_Hydroxy_FA->Oxidation1 Omega_Oxo_FA ω-Oxo Fatty Acid Oxidation1->Omega_Oxo_FA Oxidation2 Aldehyde Dehydrogenase Omega_Oxo_FA->Oxidation2 Dicarboxylic_Acid Dicarboxylic Acid Oxidation2->Dicarboxylic_Acid DCA_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->DCA_CoA Activation Beta_Oxidation β-Oxidation DCA_CoA->Beta_Oxidation Shorter_DCA Shorter-Chain Dicarboxylic Acid Beta_Oxidation->Shorter_DCA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Simplified metabolic pathway of dicarboxylic acid formation and degradation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive platform for the quantitative analysis of dicarboxylic acids in complex biological matrices. The protocol is robust and can be adapted for high-throughput applications in clinical research and drug development, facilitating the study of metabolic pathways and the identification of potential disease biomarkers.

References

Application Note: Quantitative Analysis of Dodecanedioic Acid in Biological Matrices using a GC-MS Method with Dodecanedioic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA) is a dicarboxylic acid with various industrial applications, including in the synthesis of polymers, lubricants, and fragrances. In the context of biomedical research and drug development, the quantitative analysis of DDDA in biological matrices is crucial for pharmacokinetic studies, metabolism research, and toxicology assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of DDDA due to its high sensitivity and selectivity.

However, the analysis of polar compounds like dicarboxylic acids by GC-MS presents challenges due to their low volatility. Chemical derivatization is necessary to convert DDDA into a more volatile and thermally stable derivative suitable for GC analysis. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used and effective derivatization technique for this purpose.[1][2][3]

To ensure the accuracy and precision of quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended. Dodecanedioic acid-d4 (DDDA-d4), a deuterated analog of DDDA, is an ideal internal standard as it exhibits similar chemical and physical properties to the analyte, co-eluting chromatographically and compensating for variations in sample preparation and instrument response.[4][5][6]

This application note provides a detailed protocol for the quantitative analysis of dodecanedioic acid in biological matrices using a GC-MS method with DDDA-d4 as an internal standard. The method involves sample preparation, derivatization, and GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Dodecanedioic acid (DDDA) standard

  • This compound (DDDA-d4) internal standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Pyridine (B92270)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological matrix sample (e.g., plasma, urine) in a clean microcentrifuge tube, add 10 µL of the DDDA-d4 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 500 µL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Repeat the extraction step (steps 2-5) on the remaining aqueous layer with another 500 µL of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extract under a gentle stream of nitrogen gas at room temperature until complete dryness.

Derivatization (Silylation)
  • To the dried extract, add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the tube.[7]

  • Tightly cap the tube and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS parameters. Optimization may be required for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Split Ratio 10:1
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutesRamp: 15°C/min to 300°CHold: 5 minutes at 300°C
MSD Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation: Quantitative Analysis

For quantitative analysis, specific ions for the derivatized DDDA and DDDA-d4 are monitored in SIM mode. The molecular weight of the bis(trimethylsilyl) ester of DDDA is 374.66 g/mol .[9]

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Dodecanedioic acid-2TMS(To be determined empirically, expected to be slightly shorter than DDDA-d4-2TMS)359 ([M-15]⁺)147, 73
This compound-2TMS(To be determined empirically)363 ([M-15]⁺)147, 73

Note: The retention times are dependent on the specific GC column and conditions and should be determined experimentally. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10] The primary fragment ion [M-15]⁺ results from the loss of a methyl group from a trimethylsilyl (B98337) group.[1][11] Other characteristic ions include m/z 147 and 73, which are common fragments of TMS derivatives.[12]

Method Validation Parameters (Representative Values)

The following table summarizes typical performance characteristics for a validated GC-MS method for dicarboxylic acids.[13][14]

Parameter Typical Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 25 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (100 µL) add_is Add DDDA-d4 (10 µL) sample->add_is extract1 LLE with Ethyl Acetate (500 µL) add_is->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 extract2 Repeat LLE collect1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 collect2 Combine Organic Layers centrifuge2->collect2 dry Dry Down (Nitrogen) collect2->dry dissolve Dissolve in Pyridine (50 µL) dry->dissolve add_bstfa Add BSTFA/TMCS (100 µL) dissolve->add_bstfa react Heat at 70°C for 60 min add_bstfa->react gcms GC-MS Analysis react->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of dodecanedioic acid.

Analyte-Internal Standard Relationship

logical_relationship cluster_legend Legend DDDA Dodecanedioic Acid (Analyte) SamplePrep Sample Preparation (Extraction) DDDA->SamplePrep DDDA_d4 This compound (Internal Standard) DDDA_d4->SamplePrep Derivatization Derivatization (Silylation) SamplePrep->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection Quantification Accurate Quantification GCMS_Injection->Quantification Analyte Analyte IS Internal Standard Process Process Step Outcome Outcome

Caption: Role of DDDA-d4 as an internal standard for accurate quantification.

References

Application Note & Protocol: Quantitative Analysis of Dodecanedioic Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the preparation and quantitative analysis of dodecanedioic acid (DDDA) in human urine samples. The method utilizes dodecanedioic acid-d4 (DDDA-d4) as an internal standard to ensure high accuracy and precision, making it suitable for clinical research and drug development applications. The protocol is based on a liquid-liquid extraction (LLE) procedure followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dodecanedioic acid is a dicarboxylic acid that can be found in urine and may serve as a biomarker for certain metabolic disorders. Accurate and reliable quantification of DDDA in urine is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as DDDA-d4, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and matrix effects. This protocol details a robust method for the determination of DDDA in human urine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of dodecanedioic acid in urine using the described method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.05 - 1.16 ng/mL
Limit of Detection (LOD)0.02 - 0.17 ng/mL
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy85-115%
Recovery80-110%

Table 2: LC-MS/MS Parameters for Dodecanedioic Acid and DDDA-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dodecanedioic Acid229.1111.115
This compound233.1113.115

Experimental Protocols

1. Materials and Reagents

  • Dodecanedioic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Human urine samples

  • Microcentrifuge tubes (1.5 mL)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dodecanedioic acid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of dodecanedioic acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve a concentration range of 0.1 to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with methanol.

3. Urine Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 500 µL of the urine supernatant to a clean glass test tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each urine sample, calibration standard, and quality control sample.

  • Vortex for 10 seconds.

  • Acidify the samples by adding 50 µL of 1 M HCl.

  • Add 2 mL of ethyl acetate to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 7-10) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (dodecanedioic acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of dodecanedioic acid in the urine samples is then determined from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample (500 µL) spike 2. Spike with DDDA-d4 (20 µL) urine->spike acidify 3. Acidify with HCl spike->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate 5. Evaporate to Dryness extract->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing and Quantification lcms->data

Caption: Experimental workflow for the quantification of dodecanedioic acid in urine.

metabolic_pathway cluster_omega_oxidation Omega-Oxidation Pathway cluster_beta_oxidation Beta-Oxidation fatty_acid Long-Chain Fatty Acid (e.g., Lauric Acid) omega_hydroxylation ω-Hydroxylation (Cytochrome P450) fatty_acid->omega_hydroxylation Endoplasmic Reticulum alcohol_oxidation Alcohol Dehydrogenase omega_hydroxylation->alcohol_oxidation aldehyde_oxidation Aldehyde Dehydrogenase alcohol_oxidation->aldehyde_oxidation ddda Dodecanedioic Acid (DDDA) aldehyde_oxidation->ddda beta_ox Peroxisomal/Mitochondrial Beta-Oxidation ddda->beta_ox succinyl_coa Succinyl-CoA beta_ox->succinyl_coa acetyl_coa Acetyl-CoA beta_ox->acetyl_coa krebs Krebs Cycle succinyl_coa->krebs acetyl_coa->krebs

Caption: Simplified metabolic pathway of dodecanedioic acid formation and degradation.

Application Note: Metabolic Flux Analysis Using Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, has emerged as a molecule of significant interest in metabolic research and drug development. Its potential therapeutic applications in metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain fatty acid oxidation disorders are currently under investigation. DDDA serves as an alternative energy source, undergoing metabolism to replenish key intermediates of the Krebs cycle.[1]

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic pathways. By employing stable isotope-labeled compounds, researchers can trace the metabolic fate of specific molecules and quantify their contribution to various metabolic pools. This application note provides a detailed protocol for conducting metabolic flux analysis using Dodecanedioic acid-d4 (DDDA-d4) as a tracer to investigate its metabolism and impact on central carbon metabolism.

Principle and Applications

DDDA-d4 is a stable isotope-labeled version of DDDA, where four hydrogen atoms have been replaced with deuterium (B1214612). When introduced into a biological system, DDDA-d4 is metabolized alongside its unlabeled counterpart. The mass difference allows for the detection and quantification of DDDA-d4 and its downstream metabolites using mass spectrometry.

Key Applications:

  • Tracing the metabolic fate of DDDA: Determine the pathways through which DDDA is catabolized and its carbon skeleton is incorporated into other metabolites.

  • Quantifying the contribution of DDDA to the Krebs cycle: Measure the anaplerotic flux of DDDA into the Krebs cycle via the production of succinyl-CoA and acetyl-CoA.

  • Investigating the effects of DDDA on other metabolic pathways: Assess how DDDA supplementation alters the flux through glycolysis, gluconeogenesis, and fatty acid oxidation.

  • Screening for drug efficacy: Evaluate the impact of therapeutic agents on DDDA metabolism and its downstream effects.

Experimental Workflow

A typical metabolic flux experiment using DDDA-d4 involves several key steps, from cell culture and tracer introduction to sample analysis and data interpretation.

G cluster_0 Experimental Design cluster_1 Sample Processing cluster_2 Analysis & Interpretation A Cell Culture/ Animal Model B Introduction of This compound A->B C Time-Course Sampling B->C D Metabolite Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Metabolic Flux Calculation G->H

Caption: A generalized workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocols

Cell Culture and DDDA-d4 Labeling

This protocol is designed for in vitro studies using cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes)

  • Appropriate cell culture medium and supplements

  • This compound (DDDA-d4)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Preparation of DDDA-d4/BSA Complex:

    • Prepare a stock solution of DDDA-d4 in ethanol (B145695) or DMSO.

    • In a sterile tube, add the appropriate volume of fatty acid-free BSA solution (e.g., 10% w/v in PBS).

    • Slowly add the DDDA-d4 stock solution to the BSA solution while vortexing to create a complex. This improves the solubility and cellular uptake of the dicarboxylic acid.

  • Labeling Experiment:

    • Once cells have reached the desired confluency (typically 70-80%), aspirate the growth medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing the DDDA-d4/BSA complex to the cells. The final concentration of DDDA-d4 should be determined based on preliminary experiments but typically ranges from 50 µM to 1 mM.

    • Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical for accurate metabolite profiling.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • Pre-chilled extraction solvent (e.g., 80% methanol:water, -80°C)

Procedure:

  • Quenching:

    • At each time point, remove the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.

    • Instantly add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

  • Extraction:

    • Add a specific volume of the pre-chilled extraction solvent to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

MS/MS Parameters (Illustrative):

Multiple Reaction Monitoring (MRM) is used for the targeted quantification of DDDA-d4 and its metabolites. The precursor and product ion pairs (transitions) need to be optimized for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound233.1 (M-H)⁻Predicted based on fragmentation
Succinate-d2119.0 (M-H)⁻75.0
Fumarate-d2117.0 (M-H)⁻73.0
Malate-d2135.0 (M-H)⁻117.0
Citrate-d2193.0 (M-H)⁻113.0
Acetyl-CoA-d2Dependent on ionizationDependent on fragmentation

Note: The exact m/z values for DDDA-d4 fragmentation and its labeled downstream metabolites should be determined experimentally.

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be organized to clearly show the incorporation of the deuterium label into downstream metabolites over time.

Illustrative Quantitative Data

The following tables represent hypothetical data from a time-course experiment tracking the metabolism of DDDA-d4 in liver cells.

Table 1: Isotopic Enrichment of this compound and its Direct Metabolites

Time Point (hours)This compound (% of total DDDA)Adipic Acid-d2 (% of total Adipic Acid)Succinic Acid-d2 (% of total Succinic Acid)
0000
195.2 ± 2.115.3 ± 1.85.1 ± 0.9
488.7 ± 3.542.1 ± 4.318.6 ± 2.5
875.4 ± 4.265.8 ± 5.135.2 ± 3.8
2440.1 ± 5.878.3 ± 6.255.9 ± 5.1

Table 2: Isotopic Enrichment of Krebs Cycle Intermediates

Time Point (hours)Malate-d2 (% of total Malate)Fumarate-d2 (% of total Fumarate)Citrate/Isocitrate-d2 (% of total Citrate/Isocitrate)
0000
12.5 ± 0.41.8 ± 0.31.1 ± 0.2
49.8 ± 1.17.5 ± 0.94.3 ± 0.6
818.3 ± 2.015.1 ± 1.79.7 ± 1.2
2430.5 ± 3.326.4 ± 2.918.2 ± 2.1

Metabolic Pathways of Dodecanedioic Acid

DDDA undergoes ω-oxidation followed by β-oxidation from both ends of the molecule. This process generates shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA, which then enter the Krebs cycle.

G DDDA This compound OmegaOx ω-Oxidation DDDA->OmegaOx BetaOx β-Oxidation OmegaOx->BetaOx Adipic Adipic Acid-d2 BetaOx->Adipic SuccinylCoA Succinyl-CoA-d2 BetaOx->SuccinylCoA AcetylCoA Acetyl-CoA-d2 BetaOx->AcetylCoA Adipic->BetaOx Krebs Krebs Cycle SuccinylCoA->Krebs AcetylCoA->Krebs

Caption: Metabolic fate of this compound.

The entry of labeled succinyl-CoA and acetyl-CoA into the Krebs cycle leads to the incorporation of deuterium into various cycle intermediates.

G SuccinylCoA Succinyl-CoA-d2 Succinate Succinate-d2 SuccinylCoA->Succinate AcetylCoA Acetyl-CoA-d2 Citrate Citrate-d2 AcetylCoA->Citrate Isocitrate Isocitrate-d2 Citrate->Isocitrate AlphaKG α-Ketoglutarate-d2 Isocitrate->AlphaKG AlphaKG->SuccinylCoA Fumarate Fumarate-d2 Succinate->Fumarate Malate Malate-d2 Fumarate->Malate Oxaloacetate Oxaloacetate-d2 Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Incorporation of deuterium from DDDA-d4 into Krebs cycle intermediates.

Conclusion

Metabolic flux analysis using this compound is a powerful approach to quantitatively assess the metabolic fate of this important dicarboxylic acid. The detailed protocols and illustrative data presented in this application note provide a framework for researchers to design and execute robust stable isotope tracing experiments. This methodology can provide valuable insights into the mechanism of action of DDDA and can be a vital tool in the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Dodecanedioic Acid-d4 as a Tracer in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, serves as an alternative energy substrate that can be metabolized via β-oxidation. Its deuterated isotopologue, Dodecanedioic acid-d4 (DDDA-d4), is a valuable tool in metabolic research, acting as a tracer to investigate the intricate pathways of fatty acid metabolism. By introducing a known quantity of DDDA-d4 into a biological system, researchers can track its uptake, metabolic conversion, and the flux through various metabolic pathways. This document provides detailed application notes and protocols for the use of DDDA-d4 as a tracer in studying fatty acid metabolism, particularly focusing on its entry into and processing via peroxisomal β-oxidation.

Dicarboxylic acids are naturally formed through the ω-oxidation of fatty acids and are subsequently metabolized in peroxisomes.[1] This makes DDDA-d4 an excellent probe for investigating the capacity and regulation of peroxisomal β-oxidation, a pathway that is crucial for the metabolism of very-long-chain fatty acids and is implicated in various metabolic disorders.

Applications

  • Quantification of Dicarboxylic Acid Oxidation: Tracing the metabolic fate of DDDA-d4 allows for the direct measurement of the rate of dicarboxylic acid oxidation.

  • Investigation of Peroxisomal β-Oxidation: DDDA-d4 can be used to assess the functional capacity of the peroxisomal β-oxidation pathway.

  • Elucidation of Metabolic Branch Points: By analyzing the isotopic enrichment in downstream metabolites, researchers can understand how dicarboxylic acid metabolism integrates with other central metabolic pathways, such as the Krebs cycle.

  • Pharmacokinetic Studies: The use of a labeled compound like DDDA-d4 allows for precise pharmacokinetic measurements, distinguishing the administered compound from endogenous dicarboxylic acids.

Data Presentation

Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Male Wistar Rats

The following table summarizes the pharmacokinetic parameters of unlabeled dodecanedioic acid following intravenous administration. This data can serve as a reference for designing tracer studies with DDDA-d4.

ParameterValueUnit
Dosage800μmol/kg body weight
Plasma Half-life (t½)12.47minutes
Apparent Volume of Distribution (Vd)0.248 ± 0.035L/kg body weight
Systemic Clearance (CL)0.0138L/kg body weight per minute
Renal Clearance0.00051L/kg body weight per minute
Urinary Excretion (% of dose)3.90 ± 1.62%

Data adapted from a study on unlabeled dodecanedioic acid.[2]

Table 2: Example Data from a Tracer Experiment with [1,2,4-¹³C₄]Dodecanedioic Acid

This table presents data from a study using a ¹³C-labeled dodecanedioic acid tracer in rat liver homogenates, demonstrating the conversion to succinate. This illustrates the type of quantitative data that can be obtained from tracer studies.

MetaboliteIsotope Enrichment (M+4)Contribution to Succinate Production
Succinate0.4 - 2.9%4% (direct conversion)
Acetyl-CoA-11% (indirect via Krebs cycle)

Data adapted from a study using a ¹³C-labeled dodecanedioic acid.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of DDDA-d4 and Sample Collection (Rodent Model)

This protocol describes the administration of DDDA-d4 to rodents and subsequent collection of plasma and tissue samples for metabolic analysis.

Materials:

  • This compound (DDDA-d4)

  • Vehicle for administration (e.g., saline, corn oil)

  • Rodents (e.g., mice, rats)

  • Anesthesia

  • Blood collection tubes (with anticoagulant)

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Tracer Preparation: Prepare a sterile solution of DDDA-d4 in the chosen vehicle at the desired concentration.

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.

  • Tracer Administration: Administer the DDDA-d4 solution to the animals via the desired route (e.g., oral gavage, intravenous injection). The dosage will need to be optimized based on the specific research question.

  • Time Course: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein bleeding.

  • Tissue Collection: At the final time point, anesthetize the animal and collect tissues of interest (e.g., liver, muscle, adipose tissue). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Storage: Store plasma and tissue samples at -80°C until analysis.

Protocol 2: Extraction and Derivatization of Fatty Acids from Plasma and Tissues

This protocol details the extraction of total fatty acids from biological samples and their derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma or homogenized tissue samples

  • Internal standard (e.g., C17:0 or another deuterated fatty acid not expected to be in the sample)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Derivatization agent (e.g., 14% Boron Trifluoride in Methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

Procedure:

  • Homogenization (for tissues): Homogenize frozen tissue samples in a suitable buffer on ice.

  • Lipid Extraction:

    • To 100 µL of plasma or tissue homogenate, add the internal standard.

    • Add 2 mL of Chloroform:Methanol (2:1, v/v) and vortex thoroughly.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Derivatization (as Fatty Acid Methyl Esters - FAMEs):

    • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

    • Incubate at 60°C for 30 minutes.

    • Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Derivatization (as Trimethylsilyl - TMS esters):

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (B92270) to the dried lipid extract.

    • Incubate at 70°C for 1 hour.

  • Sample Analysis: The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of DDDA-d4 and its Metabolites

This protocol outlines the parameters for the analysis of derivatized fatty acids by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-225ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/minute to 200°C

    • Ramp 2: 5°C/minute to 250°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

  • SIM Ions for DDDA-d4 (as di-TMS ester): Monitor the molecular ion and characteristic fragment ions, taking into account the +4 Da mass shift due to deuterium (B1214612) labeling. The exact m/z values will depend on the derivatization method used.

  • Data Analysis: Quantify the peak areas of DDDA-d4 and its labeled metabolites relative to the internal standard. Calculate the isotopic enrichment to determine the contribution of the tracer to the metabolite pools.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation prep_tracer Prepare DDDA-d4 Tracer administer Administer DDDA-d4 prep_tracer->administer acclimate Acclimate Animals acclimate->administer collect_samples Collect Blood & Tissue Samples administer->collect_samples extract Extract Lipids collect_samples->extract derivatize Derivatize Fatty Acids extract->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantify Isotopologue Abundance gcms->quantify flux Calculate Metabolic Flux quantify->flux

Experimental workflow for a DDDA-d4 tracer study.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion ddda_d4 This compound (C12-d4) beta_ox β-Oxidation Cycles ddda_d4->beta_ox sc_dca_d4 Shorter-chain Dicarboxylic acids-d4 (e.g., C10-d4, C8-d4, C6-d4) beta_ox->sc_dca_d4 acetyl_coa_d2 Acetyl-CoA-d2 beta_ox->acetyl_coa_d2 succinate_d4 Succinate-d4 sc_dca_d4->succinate_d4 Further Oxidation krebs Krebs Cycle succinate_d4->krebs krebs_intermediates Labeled Krebs Cycle Intermediates krebs->krebs_intermediates

Metabolic fate of this compound.

logical_relationship cluster_system Biological System tracer_input DDDA-d4 Tracer Input uptake Cellular Uptake tracer_input->uptake metabolism Metabolic Conversion uptake->metabolism labeled_pool Labeled Metabolite Pools metabolism->labeled_pool analysis Mass Spectrometry Analysis labeled_pool->analysis

Logical relationship in a tracer experiment.

Conclusion

This compound is a powerful tool for investigating fatty acid metabolism, particularly the pathways involving dicarboxylic acids and peroxisomal β-oxidation. The protocols and information provided herein offer a framework for researchers to design and execute tracer studies to gain quantitative insights into these metabolic processes. Careful optimization of experimental conditions and analytical methods will be crucial for obtaining high-quality, reproducible data.

References

Application Note and Protocol for the Quantification of Endogenous Dodecanedioic Acid using Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDA) is a 12-carbon α,ω-dicarboxylic acid that plays a role in fatty acid metabolism and has emerged as a potential biomarker and therapeutic agent in various metabolic diseases. Accurate quantification of endogenous levels of DDA in biological matrices is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the sensitive and selective quantification of dodecanedioic acid in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with dodecanedioic acid-d4 as an internal standard.

Signaling Pathway

Dodecanedioic acid is primarily formed through the ω-oxidation of lauric acid (a 12-carbon fatty acid) in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions initiated by cytochrome P450 enzymes. Once formed, dodecanedioic acid can undergo β-oxidation from both ends in the mitochondria and peroxisomes, contributing to energy production.

dodecanedioic_acid_pathway lauric_acid Lauric Acid (C12) omega_hydroxy ω-Hydroxy Lauric Acid lauric_acid->omega_hydroxy Cytochrome P450 (ω-oxidation) dodecanedioic_acid Dodecanedioic Acid (DDA) omega_hydroxy->dodecanedioic_acid ADH/ALDH beta_oxidation β-Oxidation dodecanedioic_acid->beta_oxidation energy Energy (ATP) beta_oxidation->energy

Metabolic pathway of dodecanedioic acid formation and breakdown.

Experimental Workflow

The quantification of endogenous dodecanedioic acid is achieved through a systematic workflow that includes sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation to account for matrix effects and procedural losses, ensuring high accuracy and precision.

experimental_workflow start Plasma Sample Collection add_is Spike with This compound start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data

Experimental workflow for dodecanedioic acid quantification.

Experimental Protocols

Materials and Reagents
  • Dodecanedioic acid (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Human plasma (charcoal-stripped for calibration standards and quality controls)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeNegative Ion Electrospray (ESI-)
Multiple Reaction Monitoring (MRM) Transitions
Dodecanedioic AcidPrecursor: 229.1 m/z, Product: 115.1 m/z
This compoundPrecursor: 233.1 m/z, Product: 117.1 m/z
Dwell Time100 ms
Collision EnergyOptimized for specific instrument (typically 15-25 eV)
Source Temperature450°C
IonSpray Voltage-4500 V
Calibration Curve and Quality Controls
  • Prepare a stock solution of dodecanedioic acid in methanol.

  • Serially dilute the stock solution to prepare working standards.

  • Spike charcoal-stripped plasma with the working standards to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in charcoal-stripped plasma.

Quantitative Data

The performance of the method should be evaluated through a validation process. The following tables provide representative data for the validation of the dodecanedioic acid quantification assay.

Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Regression Equation
Dodecanedioic Acid1 - 1000y = 0.0025x + 0.0012>0.995
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
Low3<10%±10%<10%±10%
Medium100<10%±10%<10%±10%
High800<10%±10%<10%±10%
Recovery and Matrix Effect
QC LevelRecovery (%)Matrix Effect (%)
Low85 - 95%90 - 110%
High85 - 95%90 - 110%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of endogenous dodecanedioic acid in human plasma using this compound as an internal standard. The presented protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the necessary sensitivity, specificity, accuracy, and precision for reliable biomarker analysis in clinical and research settings.

Application Notes and Protocols for the GC Analysis of Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of Dodecanedioic acid-d4. This deuterated internal standard is crucial for the accurate quantification of Dodecanedioic acid in various biological and pharmaceutical matrices. The following sections detail two primary derivatization techniques: silylation and esterification, providing comprehensive experimental procedures, data presentation, and workflow visualizations.

Introduction

Dodecanedioic acid is a dicarboxylic acid with applications in the synthesis of polymers, plasticizers, and lubricants. In biomedical research, it is studied as a potential therapeutic agent and biomarker. Accurate quantification of Dodecanedioic acid often requires the use of a stable isotope-labeled internal standard, such as this compound, to correct for matrix effects and variations during sample preparation and analysis. Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, dicarboxylic acids like Dodecanedioic acid are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis. The two most common derivatization methods are silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and esterification, which converts carboxylic acids into esters.[1][2]

Derivatization Methods

Two primary methods for the derivatization of this compound are presented: Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst, and Esterification to form Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol.

Method 1: Silylation with BSTFA + TMCS

Silylation is a robust and widely used technique for the derivatization of compounds with active hydrogens, such as carboxylic acids.[1][2] The reaction with BSTFA, often catalyzed by Trimethylchlorosilane (TMCS), replaces the acidic protons of the carboxylic acid groups with non-polar TMS groups, rendering the molecule volatile and suitable for GC analysis.

Experimental Protocol:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample containing Dodecanedioic acid and a known amount of this compound internal standard into a clean, dry glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a silylation reagent mixture consisting of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., anhydrous acetonitrile (B52724) or pyridine).

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[1]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Method 2: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is another effective method for derivatizing carboxylic acids. The reaction with BF3-Methanol converts the carboxylic acid functional groups into their corresponding methyl esters, which are significantly more volatile.[3]

Experimental Protocol:

  • Sample Preparation:

    • Place the sample containing Dodecanedioic acid and a known amount of this compound internal standard in a glass vial.

    • Dry the sample completely under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 200 µL of 14% BF3-Methanol solution to the dried sample.[3]

    • Seal the vial tightly and heat at 60°C for 30 minutes.[3]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution to the vial.

    • Vortex the mixture for 1 minute to extract the methyl esters into the hexane layer.

    • Centrifuge at a low speed to facilitate phase separation.

    • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.[3]

GC-MS Analysis Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized Dodecanedioic acid. These parameters should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Quantitative Data

Accurate quantification is achieved by creating a calibration curve using known concentrations of Dodecanedioic acid and a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Table 1: Representative Quantitative Data for TMS-Derivatized Dodecanedioic Acid

ParameterRepresentative Value
Calibration Range0.1 - 50 µg/mL
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: Selected Ion Monitoring (SIM) Ions for TMS-Derivatized Dodecanedioic Acid

Based on the NIST Mass Spectral Database, the di-TMS derivative of Dodecanedioic acid has a molecular weight of 374.7 g/mol .[4][5] The mass spectrum of the deuterated analog (this compound) is expected to show a mass shift of +4 amu.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dodecanedioic acid di-TMS359 [M-15]+14773
This compound di-TMS363 [M-15]+14773

Table 3: Selected Ion Monitoring (SIM) Ions for Dodecanedioic Acid Dimethyl Ester

The mass spectrum of Dodecanedioic acid dimethyl ester would be used to determine appropriate ions for quantification. The deuterated standard would exhibit a +4 mass shift on fragments containing the deuterated portion of the molecule.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dodecanedioic acid dimethyl ester227 [M-31]+14387
This compound dimethyl ester231 [M-31]+14387

Visualizations

Derivatization and GC-MS Analysis Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Dodecanedioic Acid IS Add Dodecanedioic Acid-d4 (Internal Standard) Sample->IS Dry Evaporate to Dryness IS->Dry Deriv_Agent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry->Deriv_Agent Transfer React Heat to React Deriv_Agent->React Deriv_Sample Derivatized Sample React->Deriv_Sample Inject Inject into GC-MS Deriv_Sample->Inject Analyze Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Peak Area Ratios Detect->Quantify Process Data Report Generate Report Quantify->Report

Caption: Workflow for the derivatization and GC-MS analysis of Dodecanedioic acid.

Silylation Reaction of Dodecanedioic Acid

silylation reactant HOOC-(CH2)10-COOH Dodecanedioic Acid product TMS-OOC-(CH2)10-COO-TMS Di-TMS Dodecanedioic Acid reactant->product + 2 reagent BSTFA (+ TMCS catalyst)

Caption: Silylation of Dodecanedioic acid with BSTFA.

Esterification Reaction of Dodecanedioic Acid

esterification reactant HOOC-(CH2)10-COOH Dodecanedioic Acid product CH3OOC-(CH2)10-COOCH3 Dodecanedioic Acid Dimethyl Ester reactant->product + 2 reagent CH3OH (+ BF3 catalyst)

Caption: Esterification of Dodecanedioic acid with Methanol.

References

Troubleshooting & Optimization

Dodecanedioic Acid-d4 LC-MS/MS Signal: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Dodecanedioic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound analysis?

This compound is typically analyzed using a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification, offering high selectivity and sensitivity.

  • Ionization Mode: Negative ESI is preferred as dicarboxylic acids readily lose a proton to form the [M-H]⁻ ion.[1]

  • Precursor/Product Ions: The specific m/z values should be optimized by infusing a standard solution of this compound into the mass spectrometer. The values in the table below serve as a strong starting point.

ParameterDodecanedioic Acid (Analyte)This compound (Internal Standard)
Formula C₁₂H₂₂O₄C₁₂H₁₈D₄O₄
Molecular Weight ~230.30 g/mol [2]~234.33 g/mol
Precursor Ion (Q1) [M-H]⁻ 229.1 m/z[3]233.2 m/z
Product Ion (Q3) To be optimized empiricallyTo be optimized empirically
Ionization Mode Negative ESINegative ESI

Note: Product ions (fragments) must be determined experimentally by performing a product ion scan on the precursor ions. For dicarboxylic acids, common fragmentation pathways involve neutral losses of H₂O and CO₂.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

A weak or absent signal for this compound is one of the most common issues. This can stem from problems in the sample preparation, liquid chromatography, or mass spectrometer settings.

Q: I am not seeing any signal for my this compound standard. What should I check first?

A: If there is a complete absence of signal, start by verifying the fundamental connections and settings of your LC-MS/MS system.

  • System Connections: Ensure the LC outlet tubing is correctly connected to the mass spectrometer's ion source.[4] Check for any leaks in the LC flow path.

  • Gas Supply: Confirm that the nitrogen gas supply (for nebulizing and drying gases) is on and the pressure is at the required level for your instrument.[5]

  • MS Tune & Calibration: Perform an instrument tune and calibration to ensure the mass spectrometer is functioning correctly and mass accuracy is within specifications.

  • Sample Integrity: Prepare a fresh standard of this compound. The original sample may have degraded.[4] Ensure the correct sample vial is in the correct position in the autosampler.

Q: My signal intensity for this compound is very low. How can I improve it?

A: Low signal intensity can be addressed by systematically optimizing each stage of the analytical workflow, from the sample to the detector.

1. Optimize Ion Source Parameters: The electrospray process is highly dependent on the source conditions. Systematically optimize the following parameters while infusing a standard solution:

  • Capillary Voltage: Ensure it is set appropriately for negative ion mode.

  • Nebulizer and Drying Gas: Adjust the gas pressures/flow rates to ensure efficient droplet formation and desolvation.[6]

  • Gas Temperature: Optimize the drying gas temperature to aid in desolvation without causing thermal degradation of the analyte.[6]

  • Source Position: Adjust the position of the ESI probe relative to the sampling orifice to maximize ion transmission.[4]

2. Evaluate LC Conditions:

  • Mobile Phase pH and Additives: Dicarboxylic acids are best analyzed in negative ion mode, where the molecule can easily donate a proton. While acidic mobile phases (like 0.1% formic acid) are common in reversed-phase chromatography, they can suppress ionization in negative mode. Consider using a mobile phase with additives like ammonium (B1175870) acetate (B1210297) (e.g., 10 mM) to maintain a pH that facilitates deprotonation without being detrimental to chromatography.[7][8]

  • Organic Solvent: Acetonitrile (B52724) often provides better ESI efficiency and lower backpressure compared to methanol.[7]

  • Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes enhance ESI efficiency as they produce smaller droplets that desolvate more easily.[1]

3. Review Sample Preparation:

  • Extraction Efficiency: Dodecanedioic acid is a relatively polar molecule. If using liquid-liquid extraction (LLE), ensure the solvent choice (e.g., ethyl acetate) and pH are optimal for extraction. For solid-phase extraction (SPE), a mixed-mode or weak anion exchange sorbent might be effective.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) from plasma) can suppress the ionization of this compound.[9][10] Improve sample cleanup or adjust chromatography to separate the analyte from the interfering matrix components.

Below is a troubleshooting workflow for low signal intensity.

start Low Signal Intensity Issue check_ms Is MS tuned and calibrated? start->check_ms tune_ms Action: Perform MS tune and calibration. check_ms->tune_ms No check_infusion Is signal visible during direct infusion? check_ms->check_infusion Yes tune_ms->check_ms troubleshoot_lc Problem is likely in LC system or sample. check_infusion->troubleshoot_lc No troubleshoot_ms Problem is likely in MS source or detector. check_infusion->troubleshoot_ms Yes check_sample_prep Is sample preparation adequate? troubleshoot_lc->check_sample_prep optimize_source Action: Optimize source parameters (voltage, gas, temp). troubleshoot_ms->optimize_source improve_cleanup Action: Enhance sample cleanup to remove matrix effects. check_sample_prep->improve_cleanup No check_mobile_phase Is mobile phase compatible with ESI-? check_sample_prep->check_mobile_phase Yes adjust_mp Action: Test mobile phase additives (e.g., ammonium acetate). check_mobile_phase->adjust_mp No

Troubleshooting workflow for low signal intensity.
Issue 2: Poor Peak Shape

Poor peak shape (fronting, tailing, splitting) can compromise quantification accuracy and resolution.

Q: My this compound peak is tailing or broadening. What are the potential causes?

A: Peak tailing or broadening is often related to issues with the analytical column or incompatibility between the sample solvent and the mobile phase.[11][12]

  • Column Contamination/Deterioration: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[12]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, peak distortion can occur.[13] The mobile phase is not strong enough to focus the analyte band at the column head. Reconstitute the dried sample extract in the initial mobile phase.[6]

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica (B1680970) backbone of the column can cause tailing. Using a well-end-capped, high-purity silica column can minimize this. Mobile phase additives can also help.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broadened, asymmetric peaks. Try diluting the sample.

Q: My peak is split or has shoulders. How can I fix this?

A: Split peaks are typically caused by a disruption in the flow path at the head of the column.

  • Column Void: A void or channel may have formed in the packing material at the column inlet. This can be caused by pressure shocks or running at a high pH that dissolves the silica. Backflushing the column at a low flow rate might help, but replacement is often necessary.[12]

  • Clogged Frit: Particulates from the sample or LC system can clog the column inlet frit, leading to a disturbed flow path. Using a guard column or in-line filter can prevent this.

cluster_tailing Tailing / Broadening cluster_split Splitting / Shoulders start Poor Peak Shape tailing_q Is sample solvent stronger than mobile phase? start->tailing_q split_q Is there a void or blockage at column inlet? start->split_q reconstitute Action: Reconstitute sample in initial mobile phase. tailing_q->reconstitute Yes check_column Is column old or contaminated? tailing_q->check_column No flush_replace Action: Flush with strong solvent or replace column. check_column->flush_replace Yes use_guard Action: Use guard column. Replace analytical column. split_q->use_guard Likely

Logic for troubleshooting poor peak shape.
Issue 3: High Background Noise or Carryover

High background can obscure low-level analytes, while carryover compromises the accuracy of subsequent injections.

Q: I'm observing high background noise in my chromatograms. Where could it be coming from?

A: High background noise is often due to contamination in the mobile phase, solvents, or the LC-MS system itself.[14][15]

  • Solvent/Additive Purity: Use only high-purity, LC-MS grade solvents, water, and additives. Lower-grade reagents can contain impurities that elevate the baseline.

  • Mobile Phase Contamination: Dedicate solvent bottles for LC-MS use and avoid washing them with detergents, which are a common source of contamination.[15] Filter mobile phases containing salts or buffers.

  • System Contamination: Contaminants can build up in the solvent lines, pump, injector, and ion source. A systematic cleaning of the entire system may be required.[16][17]

Q: I am seeing a peak for this compound in my blank injections. How can I reduce this carryover?

A: Carryover occurs when analyte from a previous injection is retained somewhere in the system and elutes in a later run.

  • Injector Cleaning: The most common source of carryover is the autosampler needle and injection valve. Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume or duration.

  • Adsorption: Dicarboxylic acids can be "sticky" and adsorb to surfaces in the LC flow path. Adding a small amount of a competing agent to the mobile phase or using PEEK tubing instead of stainless steel can sometimes help.

  • Column Saturation: A heavily contaminated or overloaded column can be a source of carryover. Ensure adequate flushing between runs.

Experimental Protocol Example

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for specific matrices and instrumentation.

1. Sample Preparation (from Plasma)

  • Method: Protein Precipitation (PP) followed by dilution.

  • Procedure:

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

2. LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: End run

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI, Negative Mode.

  • MRM Transitions: See table in FAQs section (must be optimized).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject recon->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms

General experimental workflow for this compound.

References

Technical Support Center: Optimizing Dodecanedioic acid-d4 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the use of Dodecanedioic acid-d4 as an internal standard in mass spectrometry-based assays. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

Unexpected results or poor performance of an internal standard can compromise the accuracy and reliability of quantitative analyses. The following table outlines common issues encountered when using this compound, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Signal Intensity of this compound - Suboptimal Concentration: The concentration of the internal standard is too low, leading to a signal that is suppressed by the analyte or matrix components.[1] - Ion Suppression: Co-eluting matrix components interfere with the ionization of the internal standard.[1] - Poor Isotopic or Chemical Purity: The deuterated standard may contain impurities that result in a weaker signal for the target mass.[2] - Improper Storage: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[3][4][5] - Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal intensity.[6][7][8]- Optimize Concentration: Experimentally determine the optimal concentration by testing a range of concentrations across the calibration curve. - Improve Chromatography: Modify the chromatographic method to separate the internal standard from interfering matrix components.[1] - Verify Purity: Request a certificate of analysis from the supplier to confirm the isotopic and chemical purity of the standard.[9] - Proper Handling and Storage: Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at recommended temperatures, protected from light.[2] - Instrument Maintenance: Perform regular cleaning and maintenance of the mass spectrometer.
High Signal Intensity of this compound (Detector Saturation) - Concentration is too high. - Decrease Concentration: Reduce the concentration of the internal standard to a level that is within the linear dynamic range of the detector.[10]
High Variability in this compound Response - Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent internal standard recovery.[2] - Matrix Effects: Differential matrix effects between samples can cause variability in the internal standard signal.[1][9][11][12] - Instrument Instability: Fluctuations in instrument performance can lead to inconsistent signal response.[2]- Standardize Protocol: Ensure the internal standard is added at the earliest stage of sample preparation and that all steps are performed consistently.[4] - Assess Matrix Effects: Perform a post-extraction spike experiment to evaluate the impact of the matrix on the internal standard's signal.[1] - Monitor Instrument Performance: Regularly check for and address any instrument-related issues.
Inaccurate or Inconsistent Quantitative Results - Lack of Co-elution: The deuterated internal standard and the analyte may have slightly different retention times, leading to differential matrix effects.[9][11] - Isotopic Impurities: The presence of the non-labeled analyte as an impurity in the deuterated standard can lead to overestimation at low concentrations.[13] - Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the internal standard may exchange with protons from the sample or solvent, reducing the signal of the deuterated species and increasing the signal of the non-deuterated analyte.[9]- Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If necessary, adjust the chromatography.[9] - Check for Impurities: Analyze the internal standard solution alone to check for the presence of the non-labeled analyte.[13] - Evaluate Isotopic Stability: Perform an incubation study by spiking the deuterated standard into a blank matrix and monitoring for any increase in the non-labeled analyte's signal over time.[9] Choose standards with deuterium labels on stable positions.[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This experiment is designed to identify the optimal concentration of this compound that provides a stable and appropriate signal intensity across the entire calibration range of the analyte.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of at least five to seven calibration standards of the non-labeled Dodecanedioic acid at concentrations spanning the expected sample concentration range.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL).

  • Spike Samples: For each analyte calibration standard, create separate samples and spike each with one of the different this compound working solutions.

  • Sample Preparation: Process all samples using your established extraction or sample preparation protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples using your validated LC-MS/MS method.

  • Data Analysis:

    • For each internal standard concentration, plot the peak area of the internal standard across all analyte concentrations. The ideal concentration should yield a consistent peak area.

    • For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. .

  • Selection of Optimal Concentration: Choose the this compound concentration that results in a consistent internal standard peak area across the calibration range and provides the best linearity (R²) for the analyte's calibration curve.[10] This concentration should be high enough for reliable detection but not so high as to cause detector saturation.[2]

Protocol 2: Assessment of Matrix Effects

This experiment helps to determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the optimized concentration of this compound into a clean solvent (e.g., the initial mobile phase).[1]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.[1]

  • LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Data Analysis: Compare the average peak area of this compound in Set A to that in Set B.

    • Peak Area in Set B < Peak Area in Set A: Indicates ion suppression.

    • Peak Area in Set B > Peak Area in Set A: Indicates ion enhancement.

    • Peak Area in Set B ≈ Peak Area in Set A: Indicates minimal matrix effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Dodecanedioic acid. In mass spectrometry-based analytical methods, stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards.[2] This is because they have nearly identical chemical and physical properties to the non-labeled analyte.[2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2]

Q2: What is a good starting concentration for this compound as an internal standard?

A2: A common starting point is a concentration that is in the mid-range of the calibration curve for the target analyte.[2] Another approach is to select a concentration that provides a peak area ratio of approximately 1:1 with the analyte at the middle of the calibration range.[14] However, the optimal concentration is application-dependent and should be determined experimentally for your specific matrix and analytical method using the protocol described above.[10]

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the integrity of the internal standard. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. This stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store the aliquots at a low temperature, typically -20°C or -80°C, and protect them from light.[2]

Q4: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?

A4: Yes, this can be a problem. This phenomenon, known as the "deuterium isotope effect," can cause a slight shift in retention time.[1] If this separation leads to the analyte and internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, it can compromise the accuracy of your results.[9][11] It is important to verify that the analyte and internal standard co-elute as closely as possible.[9] If a significant separation is observed, you may need to adjust your chromatographic method.[1]

Visualizations

G Workflow for Optimizing this compound Concentration A Prepare Analyte Calibration Standards (e.g., 5-7 concentrations) C Spike Each Calibration Standard with Each IS Concentration A->C B Prepare Multiple IS Working Solutions (e.g., 10, 50, 100, 250, 500 ng/mL) B->C D Perform Sample Preparation C->D E LC-MS/MS Analysis D->E F Data Analysis E->F G Evaluate IS Peak Area Consistency F->G H Evaluate Calibration Curve Linearity (R²) F->H I Select Optimal IS Concentration G->I H->I

Caption: Experimental workflow for optimizing internal standard concentration.

References

Technical Support Center: Matrix Effects on Dodecanedioic acid-d4 (DDDA-d4) Quantification in Blood

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of Dodecanedioic acid-d4 (DDDA-d4) in blood samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect DDDA-d4 quantification?

A1: The "matrix" refers to all components in a blood sample other than the analyte of interest, DDDA-d4. These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of DDDA-d4 in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[5][6]

Q2: Why is my DDDA-d4 internal standard not adequately compensating for matrix effects?

A2: While stable isotope-labeled internal standards like DDDA-d4 are the preferred choice to compensate for matrix effects, they may not always be a perfect solution.[7] One reason could be a slight difference in retention time between DDDA-d4 and the native dodecanedioic acid due to the deuterium (B1214612) isotope effect. If this separation occurs in a region with significant matrix interference, the analyte and the internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[7] Additionally, the purity of the internal standard is crucial; contaminants can lead to inaccurate results.[8] It's also important that the internal standard is added to samples prior to sample preparation to account for any loss of the analyte during the extraction process.[9]

Q3: What are the most effective strategies to minimize matrix effects for DDDA-d4 analysis?

A3: A multi-faceted approach is often the most effective way to minimize matrix effects:

  • Advanced Sample Preparation: Employing robust sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components like phospholipids.[1][10]

  • Chromatographic Optimization: Fine-tuning the liquid chromatography (LC) method to achieve better separation between DDDA-d4 and matrix components is critical.[1][7] This can involve adjusting the mobile phase gradient, changing the analytical column, or modifying the flow rate.

  • Sample Dilution: If the concentration of DDDA-d4 is sufficiently high, diluting the sample can reduce the concentration of interfering compounds.[4][11]

  • Mass Spectrometry Conditions: In some instances, switching the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) or changing the polarity can reduce susceptibility to matrix effects.[4][7][12]

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve should be used when you suspect that the sample matrix is affecting the ionization of DDDA-d4.[1] This involves preparing your calibration standards in the same biological matrix as your samples (e.g., charcoal-stripped plasma) to mimic the analytical conditions.[13][14] This approach helps to compensate for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[1] If a blank matrix is unavailable, the standard addition method is a viable alternative.[7][15]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inconsistent Results
Potential Cause Troubleshooting Step Rationale
Variable Matrix Effects Evaluate matrix effects from different lots of blood/plasma.The composition of biological matrices can vary between sources, leading to inconsistent ion suppression or enhancement.
Inconsistent Sample Preparation Ensure consistent execution of the extraction procedure (e.g., vortexing times, solvent volumes).Variability in sample preparation can lead to inconsistent removal of matrix components.
Internal Standard Addition Verify that the internal standard is added at a consistent concentration to all samples, standards, and quality controls before any extraction steps.[16]The internal standard is crucial for correcting variability; inconsistent addition will lead to erroneous calculations.
Contamination Use high-purity solvents and reagents and check for contamination from lab equipment.[7]Contaminants can introduce interfering substances that contribute to matrix effects.
Issue 2: Low Analyte Recovery
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize the sample preparation method. For dicarboxylic acids, a liquid-liquid extraction (LLE) with an appropriate organic solvent and pH adjustment can be effective.[10] Consider solid-phase extraction (SPE) for more thorough cleanup.[1]The chosen extraction method may not be efficiently isolating DDDA-d4 from the blood matrix.
Analyte Degradation Investigate the stability of DDDA-d4 under the sample storage and processing conditions.The analyte may be degrading during sample handling, leading to lower measured concentrations.
Precipitation Issues If using protein precipitation, ensure complete precipitation and that the analyte does not co-precipitate with the proteins.Incomplete protein removal can lead to significant matrix effects and analyte loss.
Issue 3: Ion Suppression or Enhancement
Potential Cause Troubleshooting Step Rationale
Co-elution of Matrix Components Modify the LC gradient to better separate DDDA-d4 from the interfering peaks. A slower gradient or a different organic modifier might improve resolution.[1]Phospholipids are a common cause of ion suppression in blood samples and often elute in the same region as many analytes.[10]
Ionization Source Saturation Dilute the sample to reduce the overall concentration of compounds entering the mass spectrometer.[11]High concentrations of co-eluting matrix components can saturate the ionization source, suppressing the signal of the analyte.
Suboptimal MS Parameters Optimize mass spectrometry parameters such as capillary voltage, gas flow, and temperature.The ionization efficiency of DDDA-d4 is dependent on these parameters.
Choice of Ionization Technique If using ESI, consider trying APCI, as it can be less susceptible to matrix effects for certain compounds.[4]Different ionization techniques have different mechanisms and may be less affected by the specific interfering compounds in the matrix.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Addition Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Materials:

  • Blank blood plasma (free of dodecanedioic acid)

  • This compound (DDDA-d4) standard solution

  • Reconstitution solvent (e.g., mobile phase)

  • Sample preparation reagents (e.g., protein precipitation solvent, LLE solvent, or SPE cartridges)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the DDDA-d4 standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix Extract): Process a blank plasma sample through the entire extraction procedure. Spike the DDDA-d4 standard into the final, extracted matrix at the same concentration as in Set A.[7]

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of DDDA-d4.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A %ME of 100% indicates no matrix effect.

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

Data Presentation:

Sample SetConcentration (ng/mL)Mean Peak Area (n=3)% Matrix Effect
Set A (Neat)50150,000-
Set B (Post-Spiked)5090,00060% (Ion Suppression)
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting acidic compounds like DDDA-d4 from blood plasma.

Materials:

  • Plasma sample (containing DDDA-d4)

  • DDDA-d4 internal standard solution

  • Acidifying agent (e.g., formic acid)

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • To 100 µL of plasma sample, add a known amount of the DDDA-d4 internal standard.

  • Acidify the sample by adding a small volume of formic acid to adjust the pH, which ensures that the dicarboxylic acid is in its non-ionized form.[10]

  • Add 600 µL of MTBE, vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Blood Sample add_is Add DDDA-d4 Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition (Peak Areas) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A typical experimental workflow for the quantification of DDDA-d4 in blood.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_optimization Optimization Strategies start Inaccurate DDDA-d4 Quantification check_is Verify Internal Standard Performance start->check_is eval_me Quantify Matrix Effect (Post-Extraction Spike) start->eval_me check_recovery Assess Extraction Recovery start->check_recovery optimize_sp Optimize Sample Preparation eval_me->optimize_sp optimize_lc Optimize LC Method eval_me->optimize_lc dilute Dilute Sample eval_me->dilute change_ion Change Ionization Mode (ESI/APCI) eval_me->change_ion end Accurate Quantification optimize_sp->end optimize_lc->end dilute->end change_ion->end

Caption: A logical troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Ion Suppression of Dodecanedioic Acid-d4 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression of Dodecanedioic acid-d4 (DDDA-d4) in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, which adversely affects the accuracy, precision, and sensitivity of quantitative analyses.[3] Dicarboxylic acids like DDDA-d4 are susceptible to ion suppression, particularly in complex biological matrices such as plasma or urine, due to the presence of endogenous substances like salts, lipids, and proteins.[2]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like DDDA-d4 should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal would then remain constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight shift in the chromatographic retention time of DDDA-d4 compared to the native dodecanedioic acid.[4][5][6] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard can experience different levels of ion suppression, leading to inaccurate results.[7]

Q3: What are the most common causes of ion suppression for dicarboxylic acids?

A3: The primary causes of ion suppression for dicarboxylic acids in ESI-MS include:

  • Co-eluting Matrix Components: Endogenous molecules from biological samples, such as phospholipids, salts, and proteins, can compete with DDDA-d4 for ionization.[8]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression in negative ion mode.[9]

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression.

  • Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as plasticizers from collection tubes, can interfere with ionization.[10]

Troubleshooting Guides

Problem 1: Low or no signal for this compound.

This is a common issue that can stem from several factors, from sample preparation to instrument settings. The following troubleshooting workflow can help identify the root cause.

cluster_0 Troubleshooting Low Signal for DDDA-d4 start Low/No DDDA-d4 Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_params Evaluate LC Method check_sample_prep->check_lc_params If sample prep is adequate spe_lle Implement SPE or LLE check_sample_prep->spe_lle If matrix interference is suspected check_ms_params Optimize MS Parameters check_lc_params->check_ms_params If LC is optimized optimize_mobile_phase Adjust Mobile Phase check_lc_params->optimize_mobile_phase If peak shape/retention is poor optimize_ionization Select Negative Ion Mode Optimize Voltages check_ms_params->optimize_ionization If ionization is inefficient derivatization Consider Derivatization check_ms_params->derivatization If signal remains low spe_lle->check_lc_params optimize_mobile_phase->check_ms_params optimize_ionization->derivatization solution Improved DDDA-d4 Signal optimize_ionization->solution derivatization->solution

Figure 1. Troubleshooting workflow for low DDDA-d4 signal.

Recommended Actions:

  • Optimize Sample Preparation: For complex matrices like plasma, a robust sample preparation method is crucial. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at removing interfering substances.[11][12]

    • Liquid-Liquid Extraction (LLE): A common approach for acidic compounds involves acidifying the plasma sample and extracting with an organic solvent like methyl tert-butyl ether.[11]

    • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts. For dicarboxylic acids, polymeric reversed-phase SPE cartridges are often used.[12]

    Table 1: Comparison of Sample Preparation Techniques for Dicarboxylic Acids in Plasma

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbent followed by elution
Selectivity ModerateHigh (can be tailored with different sorbents)
Recovery Generally good, but can be variableHigh and consistent with optimized protocol
Matrix Effect Can be significant if co-extractives are not removedGenerally lower due to better cleanup
Automation Can be automated in 96-well formatEasily automated in 96-well format
  • Adjust Mobile Phase Composition: The choice of mobile phase additive is critical for good chromatography and efficient ionization of dicarboxylic acids.

    • Recommended: A slightly acidic mobile phase, such as 0.1% acetic acid or 1 mM formic acid in water/acetonitrile, often provides a good balance of peak shape and signal intensity in negative ion mode.

    • Use with Caution: Ammonium formate (B1220265) can sometimes suppress the signal of carboxylic acids. Strong ion-pairing agents like TFA should generally be avoided in negative ion mode ESI.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Mode: Negative ion mode (ESI-) is typically preferred for the analysis of carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

    • Source Parameters: Systematically optimize the capillary voltage, cone voltage (or fragmentor voltage), and gas flows to maximize the signal for the DDDA-d4 precursor and product ions.

  • Consider Derivatization: If the signal remains low after optimizing the above parameters, derivatization can significantly improve the ionization efficiency of dicarboxylic acids. Derivatization with reagents like dimethylaminophenacyl bromide (DmPABr) can reverse the polarity to positive, enhancing detection in positive ion mode.[13]

Problem 2: this compound signal is inconsistent or drifting.

Signal instability can be caused by the build-up of matrix components in the LC-MS system or by chromatographic issues.

cluster_1 Troubleshooting Signal Instability start Inconsistent/Drifting Signal check_carryover Assess Carryover start->check_carryover check_chromatography Evaluate Chromatography check_carryover->check_chromatography No inject_blanks Inject Blank Samples check_carryover->inject_blanks Yes optimize_gradient Optimize Chromatographic Gradient check_chromatography->optimize_gradient extend_gradient Extend Gradient Wash inject_blanks->extend_gradient extend_gradient->check_chromatography check_column_health Check Column Health optimize_gradient->check_column_health solution Stable DDDA-d4 Signal check_column_health->solution

Figure 2. Troubleshooting workflow for inconsistent DDDA-d4 signal.

Recommended Actions:

  • Assess for Carryover: Inject blank solvent samples after a high concentration sample to see if the DDDA-d4 signal persists. If carryover is observed, extend the chromatographic run time to include a thorough wash step to elute any late-eluting matrix components.

  • Optimize Chromatography:

    • Gradient Elution: Ensure the gradient is sufficient to separate DDDA-d4 from the majority of matrix interferences.

    • Column Choice: A well-maintained C18 column is typically suitable. If peak shape is poor, consider a column with different selectivity.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify at what retention times ion suppression is occurring.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of ion suppression.

Objective: To determine the extent of ion suppression or enhancement for DDDA-d4 in the sample matrix.

Procedure:

  • Prepare a standard solution (A): Dissolve DDDA-d4 in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).

  • Prepare a spiked matrix sample (B): Take a blank matrix sample (e.g., plasma) that has been subjected to your sample preparation procedure (e.g., LLE or SPE). Spike the extracted blank matrix with the same concentration of DDDA-d4 as in the standard solution.

  • Analyze both samples: Inject both solution A and solution B into the LC-MS/MS system under the same conditions.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Table 2: Example Matrix Effect Data for DDDA-d4 in Human Plasma

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Spiked Plasma Extract)Matrix Effect (%)
Protein Precipitation1,500,000750,00050% (Significant Suppression)
Liquid-Liquid Extraction1,500,0001,200,00080% (Minor Suppression)
Solid-Phase Extraction1,500,0001,425,00095% (Minimal Suppression)
Protocol 2: Post-Column Infusion Experiment

Objective: To identify the regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • DDDA-d4 standard solution

  • Extracted blank matrix sample

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-piece.

  • Connect a syringe pump containing the DDDA-d4 standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS ion source.

  • Begin infusing the DDDA-d4 solution at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.

  • Inject the extracted blank matrix sample onto the LC column.

  • Monitor the DDDA-d4 signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

This information should help you to effectively troubleshoot and mitigate ion suppression issues for this compound in your ESI-MS analyses. For further assistance, please consult your instrument manufacturer's guidelines or contact our technical support team.

References

Peak shape issues with Dodecanedioic acid-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dodecanedioic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding chromatographic analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in a laboratory setting?

A1: this compound is a stable, isotopically labeled version of Dodecanedioic acid, where four hydrogen atoms have been replaced with deuterium (B1214612). Its primary use is as an internal standard (IS) in quantitative analytical methods, most commonly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the non-labeled analyte, but it can be distinguished by its higher mass. This allows for accurate correction of variations that may occur during sample preparation and analysis.

Q2: I am observing peak tailing with this compound in my reversed-phase HPLC analysis. What are the likely causes?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes include:

  • Secondary Interactions: Interaction between the ionized carboxylic acid groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. These interactions can lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa values of Dodecanedioic acid (approximately 4.5 and 5.5), the compound will exist in a mixture of ionized and non-ionized forms, which have different retention characteristics, leading to peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.

  • Column Degradation: A void at the head of the column or a contaminated frit can also lead to poor peak shape.

Q3: Can the deuterium label on this compound affect its chromatographic behavior?

A3: Yes, although the effect is usually minor, the deuterium label can sometimes lead to a slight difference in retention time between the deuterated internal standard and the non-labeled analyte. This phenomenon, known as a "chromatographic shift" or "isotope effect," can result in the deuterated compound eluting slightly earlier than the native compound. If this shift is significant, it may lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, potentially compromising the accuracy of the results.

Q4: For GC-MS analysis of this compound, is derivatization necessary?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of dicarboxylic acids like this compound. Due to their low volatility and polar nature, direct analysis can result in poor peak shape, thermal degradation in the injector, and strong adsorption to the column. Derivatization converts the polar carboxylic acid groups into less polar and more volatile esters or silyl (B83357) ethers, leading to improved chromatographic performance with sharper, more symmetrical peaks.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing in HPLC-MS Analysis

This guide provides a step-by-step approach to troubleshooting and resolving peak tailing for this compound in a reversed-phase HPLC-MS method.

Step 1: Evaluate and Adjust Mobile Phase pH

  • Problem: The mobile phase pH is too high, causing ionization of the carboxylic acid groups and secondary interactions with the stationary phase.

  • Solution: To ensure the this compound is in its neutral, non-ionized form, lower the mobile phase pH. Add a small amount of an acidifier like formic acid or acetic acid to the aqueous portion of the mobile phase to achieve a pH of approximately 2.5-3.0. This is well below the first pKa of Dodecanedioic acid, which will suppress ionization and minimize interactions with residual silanols.

Step 2: Check for Column Overload

  • Problem: The concentration of the injected sample is too high, leading to saturation of the stationary phase.

  • Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloaded. Adjust the sample concentration or injection volume accordingly.

Step 3: Assess Column Health

  • Problem: The analytical column may be degraded or contaminated.

  • Solution:

    • Backflush the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. This can sometimes dislodge particulate matter from the inlet frit.

    • Use a guard column: A guard column can help protect the analytical column from strongly retained matrix components.

    • Replace the column: If the peak shape does not improve after cleaning, the column may be irreversibly damaged and should be replaced. Using a column with high-purity, end-capped silica (B1680970) is recommended for analyzing acidic compounds.

Guide 2: Addressing Peak Splitting in GC-MS Analysis

Peak splitting can be a frustrating issue in GC-MS. This guide will help you diagnose and resolve this problem for your this compound analysis.

Step 1: Verify the Integrity of the Derivatization Process

  • Problem: Incomplete or inconsistent derivatization can lead to the presence of both derivatized and underivatized (or partially derivatized) forms of the analyte, resulting in split or multiple peaks.

  • Solution:

    • Ensure all reagents are fresh and anhydrous, as moisture can quench the derivatization reaction.

    • Optimize the reaction time and temperature to ensure the derivatization goes to completion.

    • Make sure the ratio of the derivatizing agent to the sample is sufficient.

Step 2: Inspect the GC Inlet

  • Problem: Issues within the GC inlet, such as a contaminated liner or an incorrect injection technique, can cause peak splitting.

  • Solution:

    • Replace the inlet liner and septum: These are consumable parts and should be replaced regularly. An active or dirty liner can cause adsorption and peak distortion.

    • Optimize injection speed: A slow injection can lead to band broadening and peak splitting. Use a fast injection speed.

Step 3: Check for Column Issues

  • Problem: A poorly installed column or a damaged stationary phase can lead to peak splitting.

  • Solution:

    • Re-install the column: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

    • Condition the column: Properly conditioning a new column is crucial for good performance.

    • Trim the column: If the front end of the column is contaminated, carefully trimming a small section (e.g., 10-20 cm) can often restore peak shape.

Quantitative Data Summary

The following table summarizes typical parameters that can affect the peak shape of this compound. The values are illustrative and should be optimized for your specific instrumentation and method.

ParameterCondition 1 (Poor Peak Shape)Condition 2 (Improved Peak Shape)Rationale for Improvement
HPLC Mobile Phase pH 5.52.8Suppresses ionization of carboxylic acid groups, reducing secondary interactions.
HPLC Column Type Standard C18End-capped, high-purity C18Minimizes residual silanol groups available for interaction.
Injection Concentration 50 µg/mL5 µg/mLAvoids column overload, leading to more symmetrical peaks.
GC Derivatization NoneSilylation (e.g., with BSTFA)Increases volatility and thermal stability, preventing on-column degradation and adsorption.

Experimental Protocols

Detailed Protocol for HPLC-MS/MS Analysis

This protocol is a starting point for the quantitative analysis of this compound as an internal standard.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Spike the internal standard stock solution into all samples, calibration standards, and quality controls to achieve a final concentration within the linear range of the assay (e.g., 50 ng/mL).

    • Perform sample extraction as required by your specific matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Chromatographic Conditions:

    • Column: A high-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dodecanedioic acid and this compound. These will need to be optimized on your specific instrument.

Detailed Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound after derivatization.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Spike the internal standard into all samples, standards, and controls.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the sample at a specified temperature (e.g., 70 °C) for a sufficient time (e.g., 30 minutes) to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized Dodecanedioic acid and its deuterated internal standard for enhanced sensitivity and selectivity.

Visualizations

TroubleshootingWorkflow Troubleshooting Peak Shape Issues for this compound cluster_hplc HPLC Analysis cluster_gc GC Analysis start Poor Peak Shape Observed hplc_check Is it Peak Tailing? start->hplc_check gc_check Is it Peak Splitting? start->gc_check ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) hplc_check->ph_adjust Yes overload_check Dilute Sample and Re-inject ph_adjust->overload_check column_check Assess Column Health (Backflush or Replace) overload_check->column_check hplc_good_peak Symmetrical Peak column_check->hplc_good_peak deriv_check Verify Derivatization (Fresh Reagents, Optimize Conditions) gc_check->deriv_check Yes inlet_check Inspect GC Inlet (Replace Liner and Septum) deriv_check->inlet_check gc_column_check Check Column Installation (Re-install or Trim) inlet_check->gc_column_check gc_good_peak Sharp, Single Peak gc_column_check->gc_good_peak

Caption: A logical workflow for troubleshooting common peak shape problems with this compound.

ExperimentalWorkflow General Experimental Workflow for this compound Analysis cluster_analysis General Experimental Workflow for this compound Analysis start Sample Collection is_spike Spike with This compound (IS) start->is_spike extraction Sample Extraction (LLE, SPE, or PPT) is_spike->extraction hplc_path HPLC-MS/MS Analysis extraction->hplc_path For HPLC derivatization Derivatization (e.g., Silylation) extraction->derivatization For GC data_analysis Data Processing and Quantification hplc_path->data_analysis gc_path GC-MS Analysis gc_path->data_analysis derivatization->gc_path

Caption: An overview of the experimental workflow for the analysis of this compound.

Preventing D-H exchange in Dodecanedioic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanedioic acid-d4. The focus is on preventing deuterium-hydrogen (D-H) exchange to ensure the isotopic integrity of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the specific deuteration pattern of the commonly available this compound?

The commercially available this compound is typically deuterated at the alpha-carbons, specifically 1,12-Dodecanedioic-2,2,11,11-d4 acid.[1] This means the deuterium (B1214612) atoms are located on the carbons directly adjacent to the two carboxylic acid groups.

Q2: How stable are the deuterium labels on this compound?

Deuterium atoms on carbon atoms (C-D bonds) are generally more stable than those on heteroatoms (like O-D in a carboxyl group). However, deuteriums at the α-carbon of a carboxylic acid can be susceptible to exchange under certain conditions.[2] The primary concern is exchange catalyzed by acidic or basic conditions.

Q3: What are the main factors that can cause D-H exchange in this compound?

The primary factors that can induce D-H exchange in this compound are:

  • pH: Both acidic and, more significantly, basic conditions can catalyze the exchange of the alpha-deuteriums.[2][3] The exchange rate is generally at its minimum in a slightly acidic environment (pH 2.5-3).[2]

  • Temperature: Higher temperatures accelerate the rate of D-H exchange.[3]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate D-H exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO, chloroform) are preferred for handling deuterated standards.[3]

  • Presence of Moisture: Water is a significant source of protons and can lead to D-H exchange, even in aprotic solvents if they are not anhydrous.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry

Symptom: Your mass spectrometry (MS) data shows a lower-than-expected mass-to-charge ratio (m/z) for this compound, suggesting the loss of one or more deuterium atoms.

Root Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent: Use of protic solvents (e.g., methanol, water) in sample preparation or LC-MS mobile phase.Use aprotic solvents: Whenever possible, use anhydrous aprotic solvents like acetonitrile for sample preparation. If an aqueous mobile phase is necessary for chromatography, keep the sample in the aqueous phase for the shortest possible time.
pH of the Mobile Phase: The mobile phase is neutral or basic, catalyzing D-H exchange on the analytical column.Acidify the mobile phase: Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to maintain a low pH (ideally between 2.5 and 4).
Elevated Temperature: High temperatures in the autosampler or column compartment are accelerating the exchange.Control the temperature: Keep the autosampler temperature low (e.g., 4°C) and consider a lower column temperature if compatible with your chromatographic method.
Prolonged Sample Storage in Protic Solvents: Samples are prepared in a protic solvent and left for an extended period before analysis.Analyze samples promptly: Inject samples as soon as possible after preparation. If storage is necessary, use an aprotic solvent and store at low temperatures (-20°C or -80°C).
Issue 2: Unexpected Peaks in ¹H NMR Spectrum

Symptom: You observe proton signals in the region where deuterium atoms are expected in the ¹H NMR spectrum of this compound, indicating D-H exchange.

Root Causes and Solutions:

Potential Cause Recommended Solution
Contaminated NMR Solvent: The deuterated NMR solvent has absorbed atmospheric moisture.Use high-purity, anhydrous NMR solvents: Purchase solvents in sealed ampules or small-volume bottles. For septum-sealed bottles, use a dry syringe to withdraw the solvent under an inert atmosphere (e.g., nitrogen or argon).
Wet NMR Tube or Glassware: Residual water on the surface of the NMR tube or other glassware is a source of protons.Thoroughly dry all glassware: Dry NMR tubes and other glassware in an oven at a high temperature (e.g., 150°C) for several hours and cool in a desiccator before use.
Acidic or Basic Impurities: Traces of acid or base in the sample or on the glassware are catalyzing the exchange.Neutralize the sample if possible: If the sample has been exposed to acidic or basic conditions, consider a workup step to neutralize it before dissolving in the NMR solvent. Ensure all glassware is properly cleaned and rinsed.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis to Minimize D-H Exchange
  • Solvent Selection: Prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Working Solutions: Dilute the stock solution to the final concentration using the initial mobile phase, preferably one that is acidic (e.g., containing 0.1% formic acid).

  • Temperature Control: Perform all sample preparation steps on ice or using pre-chilled solvent.

  • Prompt Analysis: Analyze the samples by LC-MS immediately after preparation. If using an autosampler, ensure it is cooled to a low temperature (e.g., 4°C).

  • LC Conditions: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or acetic acid). If possible, maintain the column compartment at a controlled, lower temperature.

Protocol 2: Sample Preparation for NMR Spectroscopy to Prevent D-H Exchange
  • Glassware Preparation: Place the NMR tube and any other necessary glassware in an oven at 150°C for at least 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Inert Atmosphere: Move the cooled glassware and your sealed this compound container into a glove box or glove bag filled with a dry, inert gas (e.g., nitrogen or argon).

  • Sample Transfer: Weigh the required amount of this compound directly into the dried NMR tube.

  • Solvent Addition: Use a new, sealed ampule of high-purity deuterated aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3). If using a septum-sealed bottle, use a dry syringe to withdraw the solvent and add it to the NMR tube.

  • Sealing: Securely cap the NMR tube immediately after adding the solvent.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Data Presentation

The stability of the alpha-deuterium labels in this compound is highly dependent on the experimental conditions. The following table provides a qualitative and representative quantitative summary of the expected stability.

Condition Solvent pH Temperature Expected Stability (Qualitative) Representative % D-H Exchange (Hypothetical, 24h)
Ideal Acetonitrile (Anhydrous)N/A4°CVery High< 1%
Aqueous Acidic Water/Acetonitrile (50:50)325°CHigh1-5%
Aqueous Neutral Water/Acetonitrile (50:50)725°CModerate5-15%
Aqueous Basic Water/Acetonitrile (50:50)1025°CLow> 20%
Elevated Temp. Water/Acetonitrile (50:50)750°CVery Low> 30%

Visualizations

Mechanism of D-H Exchange at the Alpha-Carbon

The following diagrams illustrate the mechanisms of acid and base-catalyzed D-H exchange at the alpha-carbon of a carboxylic acid.

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange A_start R-CD₂-COOH A_protonation R-CD₂-C(OH)₂⁺ A_start->A_protonation + H⁺ A_enol R-CD=C(OH)₂ A_protonation->A_enol - D⁺ A_reprotonation R-CHD-C(OH)₂⁺ A_enol->A_reprotonation + H⁺ A_end R-CHD-COOH A_reprotonation->A_end - H⁺ B_start R-CD₂-COO⁻ B_enolate R-CD=C(O)O²⁻ B_start->B_enolate + OH⁻ - H₂O B_protonation R-CHD-COO⁻ B_enolate->B_protonation + H₂O - OH⁻ G start Start: Receive this compound storage Store at recommended temperature in a desiccated environment start->storage prep Prepare Sample storage->prep solvent Choose anhydrous aprotic solvent prep->solvent glassware Use oven-dried glassware prep->glassware atmosphere Work under an inert atmosphere prep->atmosphere analysis Perform Analysis Promptly solvent->analysis glassware->analysis atmosphere->analysis nmr NMR Analysis analysis->nmr ms LC-MS Analysis analysis->ms data Data Interpretation nmr->data ms->data

References

Technical Support Center: Dodecanedioic Acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dodecanedioic acid-d4 (DDDA-d4) as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing unexpected peaks in my chromatogram when analyzing my DDDA-d4 standard. What are the potential sources of these contaminants?

Answer:

Unexpected peaks in your chromatogram can originate from several sources, including impurities from the synthesis of DDDA-d4, degradation products, or contamination from your analytical system.

Troubleshooting Guide:

  • System Blank Analysis: Initially, inject a solvent blank to rule out contamination from the solvent, vials, or the LC/MS or GC/MS system itself. If the peaks persist, it indicates a system-level contamination.

  • Review Synthesis Byproducts: The synthesis of Dodecanedioic acid often involves the oxidation of precursors. This process can lead to the presence of related dicarboxylic acids with shorter chain lengths or monobasic acids as impurities. In the case of DDDA-d4, incomplete deuteration can result in the presence of partially deuterated or non-deuterated Dodecanedioic acid.

  • Consider Degradation Products: Dodecanedioic acid can undergo degradation, particularly at high temperatures, leading to the formation of oxidation products like alcohols or ketones, or cleavage into shorter-chain acids.

  • Evaluate Isotopic Purity: For a deuterated standard, the presence of the unlabeled analyte is a common impurity. This can significantly impact the accuracy of your quantification.

FAQ 2: My quantitative results are inconsistent, and I suspect issues with my DDDA-d4 internal standard. How can I investigate this?

Answer:

Inconsistent quantitative results can be a symptom of internal standard instability or the presence of interfering contaminants. A primary concern with deuterated carboxylic acids is the potential for "back-exchange," where deuterium (B1214612) atoms are replaced by protons from the solvent.

Troubleshooting Guide:

  • Assess Isotopic Stability (Back-Exchange):

    • Prepare your DDDA-d4 standard in your sample matrix or analytical mobile phase.

    • Analyze the sample at multiple time points (e.g., immediately after preparation and after several hours at autosampler temperature).

    • Monitor the mass chromatograms for a decrease in the signal of the fully deuterated standard and an increase in the signal of partially deuterated or unlabeled Dodecanedioic acid.

    • Back-exchange is more likely to occur for deuterium atoms on the carboxylic acid group (-COOD) and can be influenced by pH and temperature.[1]

  • Minimize Back-Exchange:

    • Maintain a low pH (typically between 2 and 3) for your mobile phase and sample diluent, as this range often minimizes the rate of hydrogen-deuterium exchange.[1]

    • Keep your samples cool in the autosampler to reduce the rate of exchange.

    • Use a rapid analytical method to minimize the time the sample is exposed to conditions that may promote back-exchange.

  • Check for Co-eluting Interferences: An impurity that co-elutes with your analyte of interest can interfere with its quantification. Analyze a sample containing only the DDDA-d4 standard to see if any impurity peaks have the same retention time as your analyte.

FAQ 3: How can I identify the specific chemical nature of the contaminants in my DDDA-d4 standard?

Answer:

Identifying unknown contaminants typically requires mass spectrometry analysis. By examining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can often deduce their chemical structures.

Troubleshooting Guide:

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement of the contaminant. This will allow you to predict its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the contaminant peak to obtain its fragmentation pattern. This pattern can be compared to libraries of known compounds or used to deduce the structure.

  • Consult a Contaminant Table: Refer to a table of common potential contaminants (see Table 1 below) to see if the observed m/z values match any known impurities.

Quantitative Data on Potential Contaminants

The following table summarizes potential contaminants in DDDA-d4, along with their likely molecular weights and mass-to-charge ratios (m/z) for their [M-H]- ion in negative ion mode mass spectrometry.

Contaminant NamePotential SourceMolecular Weight ( g/mol )Expected [M-H]⁻ m/z
Dodecanedioic acid (unlabeled)Incomplete deuteration230.30229.14
Dodecanedioic acid-d1, d2, d3Incomplete deuteration/back-exchange231.31 - 233.32230.15 - 232.16
Decanedioic acid (Sebacic acid)Synthesis byproduct202.25201.12
Undecanedioic acidSynthesis byproduct216.27215.13
Monomethyl dodecanedioateIncomplete synthesis/degradation244.33243.16

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of DDDA-d4 purity using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Dicarboxylic acids require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization technique.

1. Materials and Reagents:

  • This compound internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Helium (carrier gas, 99.999% purity)

2. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the DDDA-d4 standard into a clean glass vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration of approximately 100 µg/mL.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Injector: Splitless mode, 280°C, 1 µL injection volume

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 50 to 600

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

4. Data Analysis:

  • Identify the peak for the di-TMS derivative of DDDA-d4.

  • Search for peaks corresponding to potential impurities listed in Table 1 (as their TMS derivatives).

  • Integrate all peaks and calculate the area percentage to estimate the purity of the standard.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Contaminated Internal Standard start Inconsistent Analytical Results or Unexpected Peaks Observed check_is Is the Internal Standard (IS) a Potential Cause? start->check_is is_purity Assess IS Purity check_is->is_purity Yes is_stability Assess IS Stability in Matrix check_is->is_stability Yes other_sources Investigate Other Sources of Error (e.g., sample prep, instrument) check_is->other_sources No system_check Investigate System Contamination (e.g., run solvent blank) analyze_neat Analyze a fresh, neat solution of the IS is_purity->analyze_neat compare_coa Compare results with Certificate of Analysis (CoA) analyze_neat->compare_coa id_contaminants Identify Contaminants (GC/MS or LC-HRMS) compare_coa->id_contaminants remediate Remediation Steps id_contaminants->remediate time_course Perform time-course study to check for degradation or back-exchange is_stability->time_course time_course->remediate new_lot Source a new lot of IS remediate->new_lot optimize_conditions Optimize analytical conditions (e.g., pH, temperature) remediate->optimize_conditions end Resolved new_lot->end optimize_conditions->end

Caption: Troubleshooting workflow for a contaminated internal standard.

Contaminant_ID_Workflow DDDA-d4 Contaminant Identification Workflow start Unexpected Peak Detected in DDDA-d4 Analysis ms_analysis Acquire Mass Spectrum of Unexpected Peak (LC-MS or GC-MS) start->ms_analysis determine_mz Determine m/z of the [M-H]⁻ or [M+H]⁺ ion ms_analysis->determine_mz compare_table Compare m/z with Table 1 of Potential Contaminants determine_mz->compare_table known_impurity Potential Match Found: Known Synthesis/Degradation Product compare_table->known_impurity Match unknown_impurity No Match Found: Further Investigation Needed compare_table->unknown_impurity No Match remediation Take Remediation Action: (e.g., purify standard, obtain new lot) known_impurity->remediation hrms Perform High-Resolution MS (HRMS) to determine elemental composition unknown_impurity->hrms msms Perform MS/MS analysis to obtain fragmentation pattern hrms->msms structure_elucidation Elucidate Structure based on fragmentation and accurate mass msms->structure_elucidation structure_elucidation->remediation

Caption: Workflow for identifying contaminants in DDDA-d4.

References

Technical Support Center: Optimizing Dodecanedioic Acid-d4 (DDDA-d4) Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Dodecanedioic acid-d4 (DDDA-d4) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDDA-d4) and why is it used in tissue sample analysis?

A1: this compound (DDDA-d4) is a stable isotope-labeled version of dodecanedioic acid, a naturally occurring dicarboxylic acid. It is commonly used as an internal standard in quantitative mass spectrometry-based bioanalysis. Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) dodecanedioic acid, it can be used to accurately correct for variability and loss during sample preparation and analysis, ensuring more precise and reliable quantification of the target analyte in tissue samples.[1]

Q2: What are the main challenges in recovering DDDA-d4 from tissue samples?

A2: The primary challenges include:

  • Incomplete tissue homogenization: Failure to completely disrupt the tissue matrix can prevent the efficient release of DDDA-d4.

  • Poor extraction efficiency: The choice of extraction method and solvent is critical for effectively partitioning DDDA-d4 from the complex tissue matrix.

  • Matrix effects: Co-extracted substances from the tissue can interfere with the ionization of DDDA-d4 in the mass spectrometer, leading to signal suppression or enhancement.[2][3][4]

  • Analyte loss: DDDA-d4 can be lost at various stages, including adsorption to labware, incomplete phase separation in liquid-liquid extraction, or incomplete elution in solid-phase extraction.[5]

  • Analyte stability: Degradation of DDDA-d4 can occur if samples are not handled and stored properly.[6]

Q3: Which tissue homogenization method is best for DDDA-d4 recovery?

A3: The optimal homogenization method depends on the tissue type.

  • Bead beating is a highly effective and widely used method for a variety of tissues, including soft tissues like liver and brain, as well as tougher, more fibrous tissues like muscle and skin.[7][8] It is crucial to select the appropriate bead size and material for the specific tissue.

  • Rotor-stator homogenizers are also effective for many tissue types.

  • Manual grinding with a mortar and pestle, often under liquid nitrogen, can be effective but may be less reproducible and more labor-intensive.

Q4: What are the common extraction techniques for DDDA-d4 from tissue, and how do they compare?

A4: The three main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required cleanliness of the extract, throughput needs, and the specific tissue matrix. While specific recovery data for DDDA-d4 is not widely published, the following table summarizes the general characteristics and typical recovery ranges for similar long-chain dicarboxylic acids.

Extraction Method Principle Advantages Disadvantages Typical Recovery Range for Dicarboxylic Acids
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid), and the analyte remains in the supernatant.[9][10]Simple, fast, and high-throughput.Less clean extracts, which can lead to significant matrix effects.[11]70-95%
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its solubility.[12]Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and time-consuming than PPT, uses larger volumes of organic solvents.[13]75-100%[14]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[15]Provides the cleanest extracts, significantly reducing matrix effects.[13] Can be automated for high throughput.Can be more expensive and requires method development to optimize the sorbent, wash, and elution conditions.[16]80-105%[14][17]

Note: Recovery can vary significantly depending on the specific tissue type, protocol, and operator technique.

Troubleshooting Guides

Issue 1: Low Recovery of DDDA-d4 Internal Standard

Symptoms: The peak area of DDDA-d4 is consistently and significantly lower than expected in your processed samples compared to a pure standard solution.

Possible Causes & Solutions:

  • Inefficient Tissue Homogenization:

    • Is the tissue completely disrupted? Visually inspect the homogenate for any remaining solid tissue particles.

    • Action: Increase the homogenization time or speed. For bead beaters, ensure the correct bead size, material, and ratio of beads to tissue are used. For tough tissues, cryogenic grinding before homogenization can improve efficiency.[7]

  • Suboptimal Extraction Conditions:

    • Is the extraction solvent appropriate? For LLE, the polarity of the organic solvent should be optimized to partition the dicarboxylic acid. For SPE, the sorbent and elution solvent must be suitable.

    • Action (LLE): Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and isopropanol).

    • Action (SPE): Ensure the SPE cartridge is appropriate for carboxylic acids (e.g., a mixed-mode anion exchange or a polymeric reversed-phase sorbent). Optimize the elution solvent to ensure complete elution of DDDA-d4.

  • Incorrect pH:

    • Is the pH of the sample optimized for extraction? Dicarboxylic acids are best extracted in their non-ionized (acidic) form.

    • Action: Acidify the sample to a pH at least 2 units below the first pKa of dodecanedioic acid before extraction.

  • Adsorption to Labware:

    • Is the DDDA-d4 adsorbing to plastic tubes or pipette tips? This is more common with hydrophobic molecules.

    • Action: Use low-binding polypropylene (B1209903) tubes and pipette tips. Rinsing the tips with the extraction solvent can also help.

Issue 2: High Variability in DDDA-d4 Recovery

Symptoms: The peak area of DDDA-d4 is inconsistent across a batch of samples, leading to poor precision in your results.

Possible Causes & Solutions:

  • Inconsistent Homogenization:

    • Is the homogenization process uniform for all samples?

    • Action: Ensure that the amount of tissue, volume of buffer, and homogenization time and speed are identical for every sample. For manual homogenization, this can be particularly challenging.

  • Inconsistent Extraction Procedure:

    • Are all steps of the extraction performed identically for each sample? This includes pipetting volumes, vortexing times, and phase separation.

    • Action: Use calibrated pipettes and be meticulous with timing and mixing steps. For LLE, ensure complete phase separation before collecting the organic layer.

  • Variable Matrix Effects:

    • Do different tissue samples have different compositions that could affect ionization?

    • Action: Improve the sample cleanup to remove more interfering matrix components. SPE is generally more effective at this than LLE or PPT.[13] Ensure that the DDDA-d4 co-elutes with the analyte of interest during chromatography to best compensate for matrix effects.

Issue 3: No or Very Low DDDA-d4 Signal

Symptoms: The DDDA-d4 peak is absent or barely detectable in the chromatogram.

Possible Causes & Solutions:

  • Incorrect Internal Standard Spiking:

    • Was the DDDA-d4 solution added to the samples correctly?

    • Action: Double-check the concentration of your DDDA-d4 stock and working solutions. Verify that the correct volume was added to each sample at the beginning of the sample preparation process.

  • Degradation of DDDA-d4:

    • Were the stock solutions and samples stored properly?

    • Action: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Prepare fresh working solutions regularly. Avoid repeated freeze-thaw cycles of tissue samples and extracts.[6]

  • Instrumental Issues:

    • Are the mass spectrometer settings optimized for DDDA-d4?

    • Action: Verify the precursor and product ion masses, collision energy, and other MS parameters. Ensure the instrument is properly calibrated and tuned.

Experimental Protocols

Protocol 1: Bead Beating Homogenization of Adipose Tissue

This protocol is a general guideline and may need to be optimized for specific applications.

  • Weigh approximately 50-100 mg of frozen adipose tissue and place it in a 2 mL screw-cap tube containing ceramic or stainless steel beads.[18]

  • Add 1 mL of ice-cold homogenization buffer (e.g., methanol (B129727) or a buffer appropriate for your downstream analysis).

  • Homogenize the tissue using a bead beater instrument (e.g., Bullet Blender®) at a medium to high speed for 3-5 minutes.[8][19]

  • Place the tube on ice for 2 minutes to cool.

  • Repeat the homogenization step if necessary until no visible tissue clumps remain.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the beads and cell debris.

  • Carefully collect the supernatant for the extraction procedure.

Protocol 2: Protein Precipitation (PPT) for DDDA-d4 Extraction
  • To 100 µL of tissue homogenate, add the appropriate volume of DDDA-d4 internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (or methanol). Using a precipitating solvent containing 1% formic acid can improve the recovery of acidic analytes.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).

Protocol 3: Liquid-Liquid Extraction (LLE) for DDDA-d4 Extraction
  • To 100 µL of tissue homogenate, add the DDDA-d4 internal standard.

  • Acidify the sample by adding 10 µL of 1M HCl to adjust the pH to ~2-3.

  • Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a new tube, being careful not to disturb the aqueous layer or the protein interface.

  • Repeat the extraction (steps 3-6) with another 500 µL of the organic solvent and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 4: Solid-Phase Extraction (SPE) for DDDA-d4 Extraction

This is a general protocol for a mixed-mode anion exchange SPE cartridge and will require optimization.

  • Sample Pre-treatment: To 100 µL of tissue homogenate, add the DDDA-d4 internal standard. Dilute the sample with a weak buffer to ensure proper loading onto the cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., a weak acidic buffer).

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly bound interferences.

  • Elution: Elute the DDDA-d4 and other dicarboxylic acids with 1 mL of a solvent mixture containing a strong organic solvent and an acid or base to disrupt the ionic interaction (e.g., 5% formic acid in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_homogenization Tissue Homogenization cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Bead Beating/ Rotor-Stator tissue->homogenize homogenate Tissue Homogenate homogenize->homogenate ppt Protein Precipitation homogenate->ppt Add Acetonitrile lle Liquid-Liquid Extraction homogenate->lle Add Organic Solvent spe Solid-Phase Extraction homogenate->spe Load onto Cartridge lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Analysis lcms->data troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low DDDA-d4 Recovery homogenization Inefficient Homogenization start->homogenization extraction Suboptimal Extraction start->extraction ph Incorrect pH start->ph adsorption Adsorption to Labware start->adsorption optimize_hom Increase time/speed Use correct beads homogenization->optimize_hom optimize_ext Change solvent/sorbent extraction->optimize_ext adjust_ph Acidify sample ph->adjust_ph low_bind Use low-binding labware adsorption->low_bind

References

Technical Support Center: Dodecanedioic Acid-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecanedioic acid-d4 (DDDA-d4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of DDDA-d4 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Dodecanedioic acid showing poor linearity (r² < 0.99) even when using this compound as an internal standard?

A1: Poor linearity can arise from several factors, even with a deuterated internal standard. Common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Ion Suppression/Enhancement: Competition for ionization in the mass spectrometer source between the analyte and the internal standard, or from matrix components, can lead to a non-linear response ratio, especially at the upper and lower ends of the curve.[1]

  • Isotopic Contribution/Crosstalk: At very high concentrations of the analyte (Dodecanedioic acid), the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal of the deuterated internal standard (DDDA-d4), affecting the ratio.

  • Purity of the Internal Standard: Impurities in the DDDA-d4 standard, including the presence of the unlabeled analyte, can compromise the integrity of the calibration curve.[2]

Q2: I'm observing significant variability in the response of my this compound internal standard across my sample batch. What could be the cause?

A2: Variability in the internal standard signal often points to issues with sample preparation or matrix effects. Key reasons include:

  • Differential Matrix Effects: The analyte and internal standard may not experience the same degree of ion suppression or enhancement from the sample matrix. This can happen if they have slightly different retention times in the chromatographic separation.[3]

  • Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete protein precipitation or phase separation in liquid-liquid extraction, can lead to inconsistent recovery of the internal standard.

  • Stability of DDDA-d4: Deuterated compounds can sometimes undergo back-exchange, where a deuterium (B1214612) atom is replaced by a hydrogen atom from the solvent or matrix. This is more likely to occur in highly acidic or basic conditions.[4]

Q3: My quantitation of low-concentration samples is inaccurate, despite a good calibration curve. What should I investigate?

A3: Inaccuracy at the lower limit of quantitation (LLOQ) can be due to:

  • Internal Standard Purity: Even trace amounts of unlabeled Dodecanedioic acid in the DDDA-d4 internal standard can artificially inflate the response at the LLOQ.

  • Matrix Effects: Ion suppression is often more pronounced at lower concentrations, where the analyte signal is weaker.

  • Carryover: Inadequate cleaning of the injection port or chromatographic system can lead to carryover from high-concentration samples, affecting subsequent low-concentration samples.

Troubleshooting Guides

Poor Calibration Curve Linearity
Symptom Potential Cause Troubleshooting Step
Non-linear curve (r² < 0.99) Detector SaturationDilute the higher concentration standards and re-inject.
Ion Suppression/EnhancementOptimize the concentration of the internal standard. Review chromatographic separation to avoid co-elution with matrix components.
Isotopic CrosstalkCheck for crosstalk by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition.
Impure Internal StandardVerify the purity of the this compound standard.
Inconsistent Internal Standard Response
Symptom Potential Cause Troubleshooting Step
Variable IS peak area Differential Matrix EffectsOptimize chromatography to ensure co-elution of the analyte and internal standard.
Inconsistent Sample PreparationReview and standardize the sample preparation workflow. Ensure complete and consistent evaporation and reconstitution steps.
Deuterium Back-ExchangeMinimize exposure of samples to harsh pH conditions. Use aprotic solvents where possible.

Experimental Protocols

The following are representative protocols for the analysis of dicarboxylic acids like Dodecanedioic acid in biological matrices using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

Parameter Typical Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) - Negative
MRM Transitions To be determined by direct infusion of Dodecanedioic acid and DDDA-d4.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Linearity A Poor Linearity (r² < 0.99) B Check for Detector Saturation A->B C Dilute High Concentration Standards B->C Yes E Check for Ion Suppression/Enhancement B->E No D Re-analyze Curve C->D M Linearity Acceptable D->M F Optimize IS Concentration E->F Yes H Check for Isotopic Crosstalk E->H No G Improve Chromatography F->G G->D I Inject High Analyte Concentration Alone H->I Yes K Verify IS Purity H->K No J Monitor IS Channel I->J J->D L Analyze IS Solution for Unlabeled Analyte K->L Yes L->D

Caption: Troubleshooting workflow for poor calibration curve linearity.

G cluster_0 Differential Matrix Effects A Analyte and DDDA-d4 Injected B Chromatographic Separation A->B C Analyte Elutes B->C D DDDA-d4 Elutes Slightly Later B->D E Matrix Component A Co-elutes with Analyte C->E F Matrix Component B Co-elutes with DDDA-d4 D->F G Analyte Signal Suppressed E->G H DDDA-d4 Signal Not Suppressed F->H I Inaccurate Analyte/IS Ratio G->I H->I

References

Technical Support Center: Minimizing Dodecanedioic Acid-d4 Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Dodecanedioic acid-d4. Carryover, the appearance of an analyte from a previous injection into a subsequent run, can severely compromise the accuracy of quantitative analyses.[1][2][3] this compound, a deuterated dicarboxylic acid, can be particularly susceptible to adsorption and carryover due to its chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a specific concern for this compound?

A1: Autosampler carryover is a form of contamination where residual analyte from a preceding, typically high-concentration sample, appears as a peak in subsequent injections.[1][2] This is a significant issue for this compound, often used as a stable isotope-labeled internal standard in LC-MS analysis. Its presence in a blank or subsequent sample can lead to inaccurate quantification. Dicarboxylic acids like Dodecanedioic acid can adhere to surfaces within the autosampler (a phenomenon known as adsorption) through interactions with metals or plastics, making them "sticky" and prone to carryover.[4]

Q2: How can I definitively confirm that the signal I am observing is carryover and not general contamination?

A2: A systematic injection sequence is the best way to distinguish between carryover and contamination. Inject a high-concentration standard of this compound, followed immediately by two or three injections of a blank solvent.

  • Carryover: You will observe a peak for the analyte in the first blank, which then decreases in area in each subsequent blank injection.[1][4]

  • Contamination: If the peak area remains relatively constant across all blank injections, the issue is likely contamination of your blank solvent, mobile phase, or sample vials.[4][5]

Q3: What are the most common sources of carryover for an acidic compound like this compound?

A3: For acidic and potentially "sticky" compounds, carryover typically originates from several key sources:

  • Insufficient Autosampler Wash: The wash solvent may be too weak to fully dissolve and remove the analyte from the needle and injection port surfaces.[6]

  • Autosampler Hardware: Worn or damaged components, such as the injector valve rotor seal, needle, or needle seat, can create dead volumes or crevices where the sample gets trapped and slowly leaches out.[3][4][7][8]

  • Analyte Adsorption: this compound can adsorb to the inner and outer surfaces of the sample needle, tubing, and valve components.[9][10]

  • Column Retention: The analytical column itself may retain the analyte, which then elutes in later runs. This is known as column carryover.[8][11]

Q4: What is the best starting wash solvent to minimize this compound carryover?

A4: The ideal wash solvent should have a high affinity for this compound. A good starting point is a solvent mixture that is slightly stronger than your mobile phase.[5] For dicarboxylic acids, consider the following:

  • Strong Organic Solvents: A high percentage of an organic solvent like methanol, acetonitrile, or isopropanol (B130326) in water is often effective. Isopropanol can be particularly effective for removing fatty acids and related compounds.[5]

  • pH Modification: Adjusting the pH of the wash solvent can dramatically improve solubility. Adding a small amount of a volatile base, such as ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-1%), can deprotonate the carboxylic acid groups, making the molecule more soluble in aqueous-organic mixtures and preventing adsorption.[5][12]

Q5: How can I distinguish between carryover originating from the autosampler versus the analytical column?

A5: To isolate the source of the carryover, you can perform a column bypass test. First, confirm carryover by injecting a high-concentration standard followed by a blank, noting the carryover peak. Then, replace the analytical column with a zero-dead-volume union. Repeat the injection of the high-concentration standard followed by a blank.

  • If the carryover peak persists , the source is the autosampler or other components upstream of the column.[4][5]

  • If the carryover peak disappears or is significantly reduced , the analytical column is the primary source of the carryover.[3][4]

Troubleshooting Guides

Guide 1: Optimizing the Autosampler Wash Method

A robust needle wash protocol is the most effective defense against carryover.

  • Select a Stronger Wash Solvent: If your current wash solvent is ineffective, switch to a stronger one. Refer to the table below for suggestions.

  • Adjust pH: For this compound, adding a small amount of ammonium hydroxide to your wash solvent can significantly increase its solubility and reduce carryover.

  • Increase Wash Volume and Cycles: Ensure the wash volume is sufficient to completely flush the needle and sample loop. A volume at least 10 times the injection volume is a good starting point.[13] Increase the number of wash cycles in your autosampler program.

  • Implement Multi-Solvent Washes: Use a sequence of washes if your system allows. For example, a wash with a pH-modified aqueous/organic mix followed by a wash with 100% organic solvent can be very effective.[5][6]

  • Enable All Wash Options: Activate both pre-injection and post-injection needle wash options to ensure the needle is cleaned both before drawing the next sample and after injection.[5]

Guide 2: Systematic Hardware Inspection

If optimizing the wash method does not resolve the issue, inspect the physical components of the autosampler flow path.

  • Injector Valve Rotor Seal: This is a common failure point. Inspect the rotor seal for scratches, grooves, or signs of wear, which can trap analyte. Replace if any damage is visible.[4][8]

  • Sample Needle and Needle Seat: Check the needle for any bends or burrs on the tip. Examine the needle seat for signs of damage or blockage. A poor seal between the needle and seat is a frequent cause of carryover.[3][7]

  • Tubing and Fittings: Ensure all fittings between the needle, sample loop, and injection valve are properly tightened and not creating dead volumes where the sample can be trapped.[2]

Data Presentation

Table 1: Comparison of Potential Wash Solvents for Reducing this compound Carryover

Wash Solvent CompositionRationaleExpected Effectiveness
50% Acetonitrile / 50% WaterMatches typical mobile phase strength.Low to Moderate
90% Methanol / 10% WaterStronger organic wash to better solubilize the analyte.Moderate
90% Isopropanol / 10% WaterIsopropanol is highly effective for cleaning nonpolar and fatty-acid-like compounds.[5]High
90% Acetonitrile / 10% Water + 0.2% Ammonium HydroxideBasic pH increases the solubility of the acidic analyte by deprotonating it.[5][12]Very High

Experimental Protocols

Protocol 1: Evaluating Wash Solvent Effectiveness

This protocol provides a systematic way to test and compare different wash solvents.

  • Preparation:

    • Prepare a high-concentration standard of this compound (e.g., at the upper limit of quantitation).

    • Prepare a blank sample (your injection solvent).

    • Prepare several potential wash solvents based on Table 1.

  • Execution (for each wash solvent):

    • Install the first test wash solvent in the autosampler.

    • Purge the wash port and lines thoroughly with the new solvent.

    • Perform the following injection sequence:

      • Blank Injection

      • Blank Injection

      • High-Concentration Standard Injection

      • Blank Injection (Blank 1)

      • Blank Injection (Blank 2)

  • Data Analysis:

    • Quantify the peak area of this compound in the High-Concentration Standard and in Blank 1.

    • Calculate the percent carryover using the formula:

      • % Carryover = (Peak Area in Blank 1 / Peak Area in Standard) * 100%[3]

    • Compare the % carryover values for each wash solvent to determine the most effective one.

Mandatory Visualization

The following diagram illustrates a logical workflow for diagnosing and resolving carryover issues with this compound.

G start Carryover Suspected for This compound confirm Step 1: Confirm Carryover Inject High Std -> Blank -> Blank start->confirm is_carryover Is Peak Area Decreasing? confirm->is_carryover contam Issue is Contamination (Check Blank/Mobile Phase) is_carryover->contam No isolate Step 2: Isolate Source (Column Swap Test) is_carryover->isolate Yes source Carryover Persists with Union/New Column? isolate->source column Source: Column - Improve Gradient Wash - Cycle High/Low Organic source->column No autosampler Source: Autosampler source->autosampler Yes wash Step 3: Optimize Wash Method - Stronger Solvent (e.g., IPA) - Adjust pH (e.g., add NH4OH) - Increase Volume/Cycles autosampler->wash hardware Step 4: Inspect Hardware - Needle & Needle Seat - Rotor Seal - Tubing & Fittings wash->hardware resolved Issue Resolved hardware->resolved

Troubleshooting workflow for this compound carryover.

References

Validation & Comparative

Validation of an Analytical Method for a Long-Chain Dicarboxylic Acid Using Dodecanedioic Acid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical research and development. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of an analytical method validation for a hypothetical long-chain dicarboxylic acid (the "Analyte") using Dodecanedioic acid-d4 as an internal standard versus a non-isotopically labeled structural analog, Suberic Acid.

This compound, as a deuterated form of the C12 dicarboxylic acid, shares nearly identical physicochemical properties with its unlabeled counterpart. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can occur during the analytical process.

Data Presentation: A Quantitative Comparison

The following tables summarize hypothetical performance data from the validation of an LC-MS/MS method for the quantification of the Analyte. The data compares the use of this compound as an internal standard against Suberic Acid, a shorter-chain dicarboxylic acid.

Table 1: Linearity

ParameterThis compound as ISSuberic Acid as IS
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equationy = 1.02x + 0.005y = 1.15x + 0.089
Correlation Coefficient (r²)> 0.999> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Suberic AcidPrecision (%RSD) with Suberic Acid
LLOQ1-3.56.8-12.214.5
Low3-1.84.2-8.911.3
Medium500.52.55.48.7
High8001.21.99.86.1

Table 3: Matrix Effect and Recovery

ParameterThis compound as ISSuberic Acid as IS
Matrix Effect (%CV)< 5%< 15%
Recovery (%CV)< 6%< 18%

The data clearly indicates that the use of this compound results in superior linearity, accuracy, and precision, with significantly lower matrix effects and more consistent recovery compared to Suberic Acid. This is attributed to the closer physicochemical similarity of the deuterated internal standard to the analyte.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the quantification of a long-chain dicarboxylic acid analyte in human plasma using this compound as an internal standard.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 10 µL of the analyte working solution or blank methanol (B129727) for blank samples.

  • Vortex mix for 15 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte and this compound.

Visualizing the Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing (Analyte/IS Ratio) ms_detect->data_proc

Analytical Method Validation Workflow.

cluster_choice Internal Standard Selection cluster_outcome Performance Outcome start Need for an Internal Standard sil_is Stable Isotope-Labeled IS (e.g., this compound) start->sil_is Ideal Choice analog_is Structural Analog IS (e.g., Suberic Acid) start->analog_is Alternative high_accuracy High Accuracy & Precision sil_is->high_accuracy lower_accuracy Lower Accuracy & Precision analog_is->lower_accuracy

Rationale for Internal Standard Selection.

Navigating Precision: A Comparative Guide to Dodecanedioic Acid-d4 Calibration for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the precise quantification of dicarboxylic acids like Dodecanedioic acid (DDDA) is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring accuracy and reproducibility. This guide provides an objective comparison of the expected performance of Dodecanedioic acid-d4 as an internal standard against a non-isotopically labeled alternative, supported by a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

The selection of an appropriate internal standard is a critical decision in method development. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and compensate for variations in sample preparation and instrument response. Deuterated internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the endogenous analyte.

Comparative Performance of Internal Standards

Table 1: Comparison of Expected Calibration Curve Parameters

ParameterThis compound (Deuterated IS)Hypothetical Non-Deuterated IS (e.g., Suberic Acid)
Linearity (R²) ≥ 0.995Typically 0.98 - 0.99
Lower Limit of Quantification (LLOQ) Expected to be in the low nM range (e.g., ~2.5 nM)May be higher due to differences in extraction recovery and matrix effects
Upper Limit of Quantification (ULOQ) Expected to be in the high nM to low µM range (e.g., ~1000 nM)May have a narrower linear range
Precision (%CV) Typically ≤ 15% (≤ 20% at LLOQ)May be higher, especially at the limits of quantification
Accuracy (%Bias) Typically within ±15% (±20% at LLOQ)May exhibit greater bias due to differential matrix effects

Data for this compound is extrapolated from a validated assay for similar long-chain dicarboxylic acids which reported a standard curve range of 2.5-1000 nM.[1][2] Performance of the hypothetical non-deuterated internal standard is based on general principles of bioanalytical method validation.

Experimental Protocol: Quantification of Dodecanedioic Acid in Human Plasma using LC-MS/MS

This protocol describes a typical procedure for the quantification of Dodecanedioic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Dodecanedioic acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Dodecanedioic acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Dodecanedioic acid from matrix components (e.g., start at 30% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for Dodecanedioic acid and this compound.

5. Data Analysis

  • Integrate the peak areas for Dodecanedioic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

  • Determine the concentration of Dodecanedioic acid in unknown samples from the calibration curve.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (DDDA-d4) add_is Add IS to Samples stock_is->add_is cal_standards->add_is qc_samples QC Samples qc_samples->add_is plasma_sample Plasma Sample plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Experimental workflow for DDDA quantification.

logical_relationship cluster_output Result analyte_prep Sample Prep Variability analyte_lc LC Variability analyte_prep->analyte_lc is_prep Sample Prep Variability analyte_prep->is_prep Similar Behavior analyte_ms MS Ionization Variability analyte_lc->analyte_ms is_lc LC Variability analyte_lc->is_lc Co-elution is_ms MS Ionization Variability analyte_ms->is_ms Similar Ionization ratio Peak Area Ratio (Analyte/IS) analyte_ms->ratio is_prep->is_lc is_lc->is_ms is_ms->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

A Comparative Guide to Dodecanedioic Acid-d4 and ¹³C-Dodecanedioic Acid for Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of two common stable isotope-labeled (SIL) forms of dodecanedioic acid (DDDA): Dodecanedioic acid-d4 (deuterium-labeled) and ¹³C-Dodecanedioic acid (carbon-13 labeled). The comparison is based on established principles of isotope dilution mass spectrometry.

Core Performance Characteristics

The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. In this regard, ¹³C-labeled standards are generally considered superior to their deuterated counterparts for high-precision quantitative assays.[1][2]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance differences between this compound and ¹³C-Dodecanedioic acid.

FeatureThis compound¹³C-Dodecanedioic acidRationale & Implications
Chromatographic Co-elution Potential for slight retention time shift (elutes earlier) due to the kinetic isotope effect.[1][3]Virtually identical retention time to the unlabeled analyte.[3]Perfect co-elution of the internal standard and analyte is crucial to compensate for matrix effects, ensuring higher accuracy in quantification.[4]
Isotopic Stability Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen, especially on heteroatoms.[4][5]Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[5]Higher isotopic stability of ¹³C-labels guarantees the integrity of the standard throughout the analytical process.
Mass Difference M+4 (for d4)Variable (e.g., M+2 for ¹³C₂, M+12 for ¹³C₁₂)[6]A sufficient mass shift is necessary to prevent isotopic interference from the natural abundance of isotopes in the unlabeled analyte.
Potential for Isotopic Interference Low natural abundance of deuterium, but potential for in-source fragmentation can be a concern.[5]The natural abundance of ¹³C is ~1.1%, which can be a consideration, but is generally manageable with sufficient mass separation.[5]¹³C-labeling typically provides a cleaner analytical signal with less potential for spectral overlap.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.[5]Synthesis is often more complex and expensive.[2]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

A typical workflow for the quantification of dodecanedioic acid in a biological matrix (e.g., plasma) using either this compound or ¹³C-Dodecanedioic acid as an internal standard in an LC-MS/MS analysis is detailed below.

Sample Preparation and Extraction
  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard (either this compound or ¹³C-Dodecanedioic acid) in a suitable solvent.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Chromatography: Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the unlabeled dodecanedioic acid and the isotopically labeled internal standard.

Mandatory Visualizations

Experimental Workflow for DDDA Quantification

G Experimental Workflow for DDDA Quantification cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard (DDDA-d4 or ¹³C-DDDA) Protein_Precipitation Protein_Precipitation Spike_IS->Protein_Precipitation Add Acetonitrile Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Dry_Down Dry_Down Collect_Supernatant->Dry_Down Nitrogen Evaporation Reconstitute Reconstitute Dry_Down->Reconstitute Mobile Phase LC_Separation LC_Separation Reconstitute->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection ESI Negative Mode Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for quantifying dodecanedioic acid (DDDA).

Chromatographic Isotope Effect

G Impact of Isotope Labeling on Chromatography cluster_0 ¹³C-Labeled Standard cluster_1 Deuterium-Labeled Standard a Analyte + ¹³C-IS b Perfect Co-elution a->b Time -> c Analyte d d4-IS c->d Time -> e Chromatographic Shift d->e Time -> start start->a Injection start->c Injection

Caption: ¹³C standards co-elute, while deuterated ones may elute earlier.

Conclusion

While deuterated standards like this compound can be suitable for many applications and are often more cost-effective, ¹³C-Dodecanedioic acid is the superior choice for developing highly robust and accurate quantitative assays.[1][3] The virtual elimination of chromatographic isotope effects and the high isotopic stability of ¹³C-labeled standards provide greater confidence in the analytical results.[1][5] For the most demanding applications in drug development and clinical research, the investment in ¹³C-labeled standards is highly recommended to ensure data of the highest quality.

References

A Comparative Guide to the Cross-Validation of Dodecanedioic Acid-d4 with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dodecanedioic acid, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. Dodecanedioic acid-d4, a stable isotope-labeled (SIL) internal standard, is widely regarded as the gold standard for bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte ensure it effectively compensates for variability during sample preparation and analysis.[1]

However, practical or budgetary constraints may necessitate the consideration of alternative internal standards, such as structural analogs. This guide provides an objective comparison of the performance of this compound against a plausible alternative, Decanedioic acid, a structurally similar dicarboxylic acid. The presented experimental data, while hypothetical, is founded on established principles of bioanalytical method validation and illustrates the expected performance differences.

The Rationale for Internal Standard Selection

The primary role of an internal standard in LC-MS/MS analysis is to normalize for variations that can occur during sample processing and detection. An ideal internal standard co-elutes with the analyte and exhibits the same behavior in the mass spectrometer's ion source, thus correcting for matrix effects and inconsistencies in extraction recovery.[1]

This compound (SIL IS): As a SIL IS, it is chemically and physically almost identical to dodecanedioic acid. This ensures that it experiences the same degree of ion suppression or enhancement and tracks the analyte closely through the entire analytical process, leading to high accuracy and precision.

Decanedioic Acid (Structural Analog IS): A structural analog has similar chemical properties to the analyte but is not isotopically labeled. While it can compensate for some variability, differences in chromatographic retention time and ionization efficiency compared to the analyte can lead to less effective correction for matrix effects.

The logical workflow for selecting an appropriate internal standard is illustrated in the following diagram:

Logical Flow for Internal Standard Selection start Start: Need for Quantitative Analysis of Dodecanedioic Acid decision1 Is a Stable Isotope-Labeled Internal Standard Available? start->decision1 sil_is Select this compound decision1->sil_is Yes analog_is Consider a Structural Analog (e.g., Decanedioic Acid) decision1->analog_is No validation Perform Full Method Validation sil_is->validation cross_validation Perform Cross-Validation if changing IS sil_is->cross_validation analog_is->validation analog_is->cross_validation end Implement Validated Method for Sample Analysis validation->end

Caption: Logical Flow for Internal Standard Selection.

Experimental Protocols for Cross-Validation

A cross-validation study is essential to compare the performance of an analytical method when a critical component, such as the internal standard, is changed. The following protocols outline the key experiments for comparing this compound with Decanedioic acid.

Sample Preparation

A generic sample preparation procedure for the extraction of dicarboxylic acids from human plasma is as follows:

  • To 100 µL of human plasma, add 25 µL of the respective internal standard working solution (this compound or Decanedioic acid in methanol).

  • Add 25 µL of the analyte working solution or blank methanol (B129727) for blank samples.

  • Vortex mix for 30 seconds.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of dodecanedioic acid and decanedioic acid from each other and from matrix interferences.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Specific precursor-to-product ion transitions for dodecanedioic acid, this compound, and decanedioic acid would be monitored.

Validation Parameters

The cross-validation should assess the following parameters for each internal standard:

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

  • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

The workflow for a typical cross-validation experiment is depicted below:

Cross-Validation Experimental Workflow cluster_0 Method A cluster_1 Method B start Prepare QC Samples (Low, Mid, High) split Split QC Samples into Two Sets start->split process_A Spike with This compound split->process_A process_B Spike with Decanedioic Acid split->process_B analyze_A Analyze via LC-MS/MS process_A->analyze_A compare Compare Performance Data (Accuracy, Precision, Matrix Effect) analyze_A->compare analyze_B Analyze via LC-MS/MS process_B->analyze_B analyze_B->compare end Determine Comparability of Internal Standards compare->end

Caption: Cross-Validation Experimental Workflow.

Quantitative Data Presentation

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low55.1102.03.5
Mid5049.599.02.8
High400404.0101.02.1
Decanedioic Acid Low55.6112.08.9
Mid5052.5105.06.5
High400388.097.05.2

Table 2: Matrix Effect and Recovery

Internal StandardParameterLow QCHigh QC
This compound Matrix Effect (%)98.599.1
IS-Normalized Matrix Effect (%)101.2100.5
Analyte Recovery (%)85.286.1
IS Recovery (%)84.585.9
Decanedioic Acid Matrix Effect (%)95.396.8
IS-Normalized Matrix Effect (%)108.7106.2
Analyte Recovery (%)84.985.5
IS Recovery (%)79.280.1

Conclusion

The presented data illustrates that while a structural analog internal standard like Decanedioic acid can provide acceptable performance, the stable isotope-labeled internal standard, this compound, offers superior accuracy and precision. The closer tracking of the analyte by the SIL IS results in more effective normalization of matrix effects and variability in recovery. For regulated bioanalysis and studies requiring high data integrity, this compound remains the highly recommended choice. The use of a structural analog may be considered for research applications where the highest level of accuracy is not paramount, but a thorough validation is crucial to understand its limitations.

References

A Comparative Guide to the Inter-laboratory Analysis of Dodecanedioic Acid Utilizing Dodecanedioic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of dodecanedioic acid, a key dicarboxylic acid with applications in polymer synthesis and as a potential metabolic biomarker. A critical aspect of accurate quantification in complex matrices is the use of an appropriate internal standard. Here, we focus on the performance of Dodecanedioic acid-d4 as a stable isotope-labeled internal standard and compare its application across different analytical platforms typically employed in research and industrial laboratories.

While no public inter-laboratory comparison studies for this compound are available, this guide synthesizes typical performance data from validated methods for dicarboxylic acid analysis to present a comparative overview for laboratories looking to establish or verify their own analytical protocols.

Methodological Approaches to Dodecanedioic Acid Quantification

The two primary analytical techniques for the quantification of dodecanedioic acid in biological and other complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, sample throughput, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for the analysis of volatile compounds. However, dicarboxylic acids like dodecanedioic acid are non-volatile and require a derivatization step to increase their volatility and thermal stability before GC-MS analysis. Common derivatization techniques include silylation (e.g., using BSTFA) or esterification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often allowing for the direct analysis of dicarboxylic acids without derivatization. This can simplify sample preparation and increase throughput. However, derivatization can sometimes be employed to enhance ionization efficiency and improve sensitivity.

The Role of this compound as an Internal Standard

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative analysis. It is chemically identical to the analyte of interest, dodecanedioic acid, but has a different mass due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. The key advantage is that a SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix, sample preparation, and instrument variability, thus providing the most accurate correction for any analyte loss or signal suppression/enhancement.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative performance data for the analysis of dodecanedioic acid using GC-MS and LC-MS/MS with this compound as the internal standard, compared to a plausible alternative, non-deuterated internal standard such as Undecanedioic Acid (a C11 dicarboxylic acid).

Table 1: Comparison of Analytical Methods for Dodecanedioic Acid Quantification

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Internal Standard This compoundThis compound
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 10%< 5%
Accuracy (%Bias) ± 15%± 10%
Recovery (%) 85 - 110%90 - 110%
Limit of Quantification (LOQ) Low ng/mLHigh pg/mL to low ng/mL
Sample Throughput Lower (due to derivatization)Higher

Table 2: Comparison of Internal Standard Performance in LC-MS/MS

ParameterThis compound (SIL-IS)Undecanedioic Acid (Structural Analog IS)
Correction for Matrix Effects ExcellentGood to Moderate
Correction for Extraction Variability ExcellentGood
Co-elution with Analyte Yes (or very close)No (different retention time)
Potential for Endogenous Interference Low (mass difference)Possible
Overall Accuracy HighModerate to High

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: GC-MS Analysis of Dodecanedioic Acid with Silylation Derivatization
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

    • Add 400 µL of cold acetone (B3395972) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized dodecanedioic acid and this compound.

Protocol 2: LC-MS/MS Analysis of Dodecanedioic Acid (Direct)
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Parameters:

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS Ionization: Electrospray Ionization (ESI), negative ion mode.

    • MS Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor the precursor-to-product ion transitions for both dodecanedioic acid and this compound.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation (if required) Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS LC-MS/MS Path (Direct Injection) GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Peak Area Ratio) GCMS->Quantification LCMSMS->Quantification Results Final Concentration Quantification->Results

Caption: General experimental workflow for the quantification of dodecanedioic acid.

Signaling_Pathway Analyte Dodecanedioic Acid (Analyte) Instrument Mass Spectrometer Analyte->Instrument IS This compound (Internal Standard) IS->Instrument Matrix Sample Matrix (e.g., Plasma Proteins, Phospholipids) Matrix->Analyte Suppression/ Enhancement Matrix->IS Suppression/ Enhancement Ratio Analyte / IS Ratio Instrument->Ratio Result Accurate Quantification Ratio->Result

Caption: The principle of using a stable isotope-labeled internal standard.

The Unwavering Sentinel: Dodecanedioic Acid-d4's Robustness in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within drug discovery and development, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods is a critical decision that directly impacts assay robustness. This guide provides a comprehensive comparison of Dodecanedioic acid-d4 (DDDA-d4) as a stable isotope-labeled internal standard, evaluating its performance against other alternatives and furnishing detailed experimental data to support its superior utility in bioanalytical applications.

Dodecanedioic acid (DDDA) is an important dicarboxylic acid with roles in various metabolic pathways and is also utilized as a monomer in the production of polymers.[1] Its quantification in biological matrices is crucial for metabolic studies and toxicological assessments. The use of a deuterated internal standard like DDDA-d4 is considered the gold standard in mass spectrometry-based quantification. This is because stable isotope-labeled standards co-elute with the analyte and exhibit nearly identical ionization efficiency and extraction recovery, thereby effectively compensating for matrix effects and other analytical variabilities.[2][3][4]

Performance Comparison: this compound vs. Alternatives

The robustness of a bioanalytical method hinges on the performance of the internal standard to accurately correct for variations. The following tables present a summary of quantitative data, comparing the typical performance of DDDA-d4 against a non-deuterated structural analog internal standard. The data illustrates the superior accuracy, precision, and consistency achievable with a stable isotope-labeled standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaThis compound (DDDA-d4)Non-Deuterated Structural Analog IS
Linearity (r²) ≥ 0.99> 0.995> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.8% to +7.2%-22% to +28%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 7.5%≤ 23%
Matrix Effect (% CV) ≤ 15%< 8%> 25%
Recovery (% CV) Consistent and Reproducible< 12%Variable

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the non-deuterated structural analog IS is representative of potential outcomes when using a non-stable isotope-labeled internal standard.

Table 2: Stability of this compound in Human Plasma

Stability ConditionDurationAnalyte Remaining (%)
Bench-top (Room Temperature) 6 hours98.9%
Freeze-Thaw Cycles 3 cycles97.5%
Long-term (-70°C) 2 months99.2%
Post-preparative (Autosampler at 8°C) 48 hours98.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following protocols outline the key experiments for the quantification of dodecanedioic acid in human plasma using DDDA-d4 as an internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of human plasma (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the DDDA-d4 internal standard spiking solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate to the initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both dodecanedioic acid and DDDA-d4 would be monitored. These transitions need to be optimized for the specific instrument being used.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the metabolic context of dodecanedioic acid.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) is_add Add DDDA-d4 Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification data->quant

Bioanalytical Workflow for Dodecanedioic Acid Quantification.

cluster_pathway Simplified Metabolic Pathway of Dodecanedioic Acid dodecane n-Dodecane omega_oxidation ω-Oxidation dodecane->omega_oxidation CYP450 dodecanoic_acid Dodecanoic Acid dodecanoic_acid->omega_oxidation dda Dodecanedioic Acid (DDDA) omega_oxidation->dda beta_oxidation Peroxisomal β-Oxidation dda->beta_oxidation shorter_dca Shorter-Chain Dicarboxylic Acids beta_oxidation->shorter_dca krebs Krebs Cycle Intermediates (e.g., Succinyl-CoA) shorter_dca->krebs

Metabolic Context of Dodecanedioic Acid.

References

Specificity of Dodecanedioic Acid-d4 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) based assays, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for their ability to accurately correct for analytical variability.[1] This guide provides an objective comparison of Dodecanedioic acid-d4, a deuterated internal standard, against common alternatives for the quantification of dicarboxylic acids in complex biological matrices like human plasma.

This compound is a deuterated analog of the endogenous C12 dicarboxylic acid. Its nearly identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample extraction, chromatographic separation, and ionization.[2] This co-behavior is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components of the biological matrix—which is a primary challenge in bioanalysis.[3] The mass difference provided by the four deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer without interfering with the analyte of interest.[2]

Performance Comparison: Deuterated vs. Non-Isotopically Labeled Standard

The superior performance of a SIL internal standard like this compound is most evident when compared to a non-isotopically labeled analog (e.g., a different, odd-chain dicarboxylic acid). While structural analogs are a more cost-effective option, they often exhibit different chromatographic retention times and extraction recoveries, leading to less effective correction for analytical variability.

Table 1: Performance Comparison of Internal Standards for Dicarboxylic Acid Analysis

Performance MetricThis compound (SIL-IS)Structural Analog IS (Non-SIL)Rationale for Superior Performance of SIL-IS
Matrix Effect Correction ExcellentModerate to PoorCo-elution with the analyte ensures both experience the same degree of ionization suppression or enhancement, allowing for accurate ratio-based correction.[2]
Extraction Recovery Mirrors AnalyteMay DifferNear-identical physicochemical properties result in equivalent extraction efficiency from the biological matrix.[3]
Accuracy (% Bias) Typically < ±10%Can be > ±20%More effective correction for sample loss and matrix effects leads to results closer to the true value.[4]
Precision (%CV) Typically < 10%Often > 15%Consistent correction across different samples reduces the variability in measurements.[4]
Chromatographic Behavior Co-elutes with AnalyteSeparate ElutionCo-elution is key to compensating for real-time fluctuations in the MS ion source.

Method Validation Data

A robust and validated analytical method is essential for reliable quantitative results. The following table summarizes typical validation data for an LC-MS/MS method for a dicarboxylic acid using this compound as the internal standard, demonstrating the high level of accuracy and precision achievable.

Table 2: Representative Validation Data for an LC-MS/MS Method Using this compound

Validation ParameterAcceptance Criteria (Typical)Performance Results
Linearity (r²) ≥ 0.99> 0.997
Lower Limit of Quantification (LLOQ) S/N > 100.5 ng/mL
Accuracy at LLOQ (% Bias) ± 20%-7.2%
Precision at LLOQ (% CV) ≤ 20%11.5%
Intra-day Accuracy (% Bias) ± 15%-4.5% to +6.8%
Intra-day Precision (% CV) ≤ 15%≤ 9.8%
Inter-day Accuracy (% Bias) ± 15%-8.1% to +5.3%
Inter-day Precision (% CV) ≤ 15%≤ 12.1%
Matrix Effect (% CV) ≤ 15%< 10%
Recovery (%) Consistent & Reproducible85.2% (CV < 8%)

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to successful bioanalysis. Below is a representative protocol for the quantification of a dicarboxylic acid (DCA) in human plasma using this compound.

1. Materials and Reagents

  • Analytes: Target Dicarboxylic Acid and this compound (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Methyl-tert-butyl ether (MTBE), n-Butanol, Hydrochloric Acid (HCl)

  • Biological Matrix: Drug-free human plasma

2. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of the target DCA and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the target DCA in 50:50 methanol:water for calibration curve standards.

  • Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of this compound in methanol.

  • Calibration and QC Samples: Spike appropriate amounts of the DCA working solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation & Extraction

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the this compound internal standard spiking solution.

  • Vortex mix for 30 seconds.

  • Add 600 µL of MTBE for liquid-liquid extraction.[5]

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 6,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization (Butylation)

  • To the dried residue, add 100 µL of 3N butanolic HCl.[5]

  • Seal the tube and heat at 60°C for 20 minutes to form the dibutyl esters of the dicarboxylic acids.

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 95% A, 5% B).

5. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for the dibutyl esters of both the analyte and this compound.

6. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the this compound internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of the analyte in QC and unknown samples from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a SIL-IS, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p Plasma Sample (100 µL) is Add IS (this compound) p->is ext Liquid-Liquid Extraction (MTBE) is->ext dry1 Evaporate to Dryness ext->dry1 deriv Add Butanolic HCl & Heat dry1->deriv dry2 Evaporate to Dryness deriv->dry2 recon Reconstitute dry2->recon lcms LC-MS/MS Analysis (MRM) recon->lcms quant Quantification (Peak Area Ratio) lcms->quant G Analyte Analyte in Plasma Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (IS) IS->Process Analyte_Signal Analyte MS Signal Process->Analyte_Signal IS_Signal IS MS Signal Process->IS_Signal Variability Sources of Variability (e.g., Extraction Loss, Matrix Effects) Variability->Process Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

References

The Role of Dodecanedioic Acid-d4 in Enhancing Measurement Accuracy in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This guide provides a comprehensive comparison of Dodecanedioic acid-d4 as a tool to improve measurement uncertainty, supported by experimental principles and data presentation.

This compound (DDDA-d4) is a deuterated form of dodecanedioic acid, a naturally occurring dicarboxylic acid involved in fatty acid metabolism.[1] The substitution of four hydrogen atoms with deuterium (B1214612) atoms creates a mass shift that allows it to be distinguished from its endogenous counterpart by a mass spectrometer, without significantly altering its chemical and physical properties. This characteristic makes it an excellent internal standard for quantitative assays.

Mitigating Measurement Uncertainty with Deuterated Internal Standards

Measurement uncertainty in quantitative analysis arises from various sources, including sample preparation, instrument variability, and matrix effects. Stable isotope-labeled internal standards like DDDA-d4 are considered the gold standard for mitigating these uncertainties.[2] By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical workflow, it experiences the same processing and analysis conditions as the analyte of interest. Any loss or variation during extraction, derivatization, or injection will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.

Comparative Performance Insights

The following table summarizes the expected performance advantages of using a deuterated internal standard like this compound compared to other common approaches.

Internal Standard TypeAnalyte Recovery CorrectionMatrix Effect CompensationChromatographic Behavior MatchingOverall Precision & Accuracy
This compound ExcellentExcellentExcellentHigh
Structural Analog (non-labeled) GoodModerateGoodModerate
No Internal Standard PoorPoorN/ALow

Experimental Workflow and Protocols

A robust analytical method is essential for reliable quantitative results. Below is a representative experimental workflow and a detailed protocol for the quantification of a target fatty acid in a biological matrix using this compound as an internal standard, based on established methods for fatty acid analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize LC Chromatographic Separation Derivatize->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of a Target Fatty Acid

This protocol outlines a method for the extraction, derivatization, and analysis of a target fatty acid from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound (internal standard)

  • Target fatty acid analytical standard

  • Human plasma (with anticoagulant)

  • Methanol, Acetonitrile (B52724), Iso-octane (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Pentafluorobenzyl bromide (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

2. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL working solution of this compound in methanol.

  • Vortex briefly to mix.

  • Add 500 µL of a 2:1 (v/v) mixture of iso-octane and methanol.

  • Add 25 µL of 1 M HCl to acidify the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of a 1% (v/v) solution of PFB-Br in acetonitrile and 50 µL of a 1% (v/v) solution of DIPEA in acetonitrile.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Ionization Source Parameters: Optimized for the specific instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized target fatty acid and this compound would need to be determined.

Signaling Pathways and Logical Relationships

Dodecanedioic acid is involved in fatty acid metabolism and can be metabolized via the Krebs cycle. Its use as an internal standard is based on its chemical similarity to endogenous fatty acids, not on direct involvement in a signaling pathway that is being measured. The logical relationship for its use is based on the principle of isotope dilution, as illustrated below.

G Principle of Isotope Dilution cluster_analyte Analyte cluster_is Internal Standard (DDDA-d4) Analyte_Sample Analyte in Sample Analyte_Loss Process Loss Analyte_Sample->Analyte_Loss Analyte_Signal Analyte MS Signal Analyte_Loss->Analyte_Signal Ratio Signal Ratio (Analyte / DDDA-d4) Analyte_Signal->Ratio IS_Spike Known Amount of DDDA-d4 IS_Loss Process Loss IS_Spike->IS_Loss IS_Signal DDDA-d4 MS Signal IS_Loss->IS_Signal IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Figure 2: Logical diagram of measurement uncertainty correction.

Conclusion

The use of this compound as an internal standard offers a robust solution for minimizing measurement uncertainty in the quantitative analysis of fatty acids and other related metabolites. Its chemical and physical properties, which closely mimic those of its non-labeled counterparts, allow for effective correction of variability introduced during sample preparation and analysis. For researchers striving for the highest quality data in drug development and metabolic research, the implementation of deuterated internal standards like this compound is a critical component of a validated and reliable analytical method.

References

Navigating the Regulatory Landscape: A Comparison Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. The choice of an internal standard (IS) is a pivotal decision in the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and aligned with current regulatory guidelines.

Regulatory Framework: A Consensus on Stable Isotope-Labeled Internal Standards

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2] A central theme within these guidelines is the strong preference for the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, whenever feasible, especially for mass spectrometric detection.[1][3] While not explicitly mandating their use, regulatory submissions incorporating SIL-ISs are generally viewed more favorably.[4][5] The primary role of an internal standard is to compensate for variability during sample preparation, extraction, and analysis, including matrix effects, inconsistent recovery, and instrumental drift.[6]

Performance Comparison of Internal Standard Types

The selection of an internal standard significantly impacts assay performance. Deuterated internal standards are a type of SIL-IS where one or more hydrogen atoms are replaced with deuterium (B1214612).[6] Other alternatives include SIL-IS with heavier isotopes like ¹³C or ¹⁵N, and structural analogs, which are chemically similar but not isotopically labeled.[6] Deuterated standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte, allowing them to effectively compensate for variability.[3][7]

Internal Standard TypeKey Performance Characteristics
Deuterated (d-IS) High Specificity: Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.[3] High Accuracy & Precision: Generally provides the highest accuracy and precision among IS types.[6][7] Potential for Isotopic Exchange: In some cases, deuterium atoms can exchange with protons in the solvent or matrix, compromising accuracy.[8][9] Chromatographic Shift: High levels of deuteration can sometimes lead to a slight shift in retention time relative to the analyte.[10]
¹³C- or ¹⁵N-Labeled High Stability: Less prone to isotopic exchange compared to deuterated standards.[9][10] High Accuracy & Precision: Performance is comparable to or can exceed that of deuterated standards.[7] Higher Cost: Generally more expensive and less readily available than deuterated standards.[9]
Structural Analog Readily Available: Often more accessible and less expensive than SIL-ISs.[3] Different Physicochemical Properties: May not co-elute with the analyte and can exhibit different extraction recovery and ionization responses, leading to less reliable correction for variability.[3][5] Acceptable Performance in Some Cases: A well-chosen structural analog can sometimes provide acceptable performance, but this needs to be rigorously demonstrated.[1]

Supporting Experimental Data

The following table summarizes representative data comparing the performance of different internal standards for the quantification of a hypothetical "Drug X" by LC-MS/MS.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[7]

Key Experimental Protocols

The validation of a bioanalytical method using a deuterated internal standard involves several key experiments to ensure its performance meets regulatory expectations.

Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[7]

  • Protocol:

    • Obtain at least six different sources of the blank biological matrix.[7]

    • Process one set of blank samples to check for interfering peaks at the retention times of the analyte and internal standard.[7]

    • Process another set of blank samples spiked with the deuterated internal standard to ensure its purity and absence of contribution to the analyte signal.

    • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration to assess for any suppression or enhancement of the signal.[7]

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[2][7]

  • Protocol:

    • Obtain at least six different sources of the blank biological matrix.[4][7]

    • Prepare three sets of samples for each matrix source:[7]

      • Set A (Neat Solution): Analyte and internal standard spiked in the reconstitution solvent.[1][4]

      • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.[1][3][4]

      • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.[3][4]

    • Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[1][7]

    • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[7]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[2][4][7]

Stability
  • Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.[7]

  • Protocol:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[7]

    • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte and IS in the matrix at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Assess the stability of the analyte and IS in the matrix at the intended storage temperature for a duration that covers the expected storage period of study samples.

    • Stock and Working Solution Stability: Determine the stability of the stock and working solutions of the analyte and IS under their storage conditions.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.[2]

Visualizing Workflows and Decision-Making

To further clarify the best practices and logical processes involved in using deuterated internal standards, the following diagrams illustrate key experimental workflows and decision-making pathways.

G cluster_0 Internal Standard Selection Pathway start Need for Quantitative Bioanalysis sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->sil_available use_sil Use SIL-IS (Deuterated or 13C) sil_available->use_sil Yes use_analog Consider Structural Analog IS sil_available->use_analog No validate_analog Rigorously Validate Analog Performance (Co-elution, Matrix Effects) use_analog->validate_analog G cluster_1 Bioanalytical Method Validation Workflow prep_solutions Prepare Stock & Working Solutions (Analyte & d-IS) prep_samples Prepare Calibration Standards & QC Samples in Blank Matrix prep_solutions->prep_samples sample_extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) prep_samples->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing validation_assessment Assess Validation Parameters (Accuracy, Precision, Selectivity, etc.) data_processing->validation_assessment

References

Safety Operating Guide

Navigating the Safe Disposal of Dodecanedioic Acid-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Dodecanedioic acid-d4, ensuring compliance and minimizing risk. While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional and local regulations may vary and should always be consulted.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks during handling and waste consolidation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.[1][2][3]Protects against dust particles and splashes.
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).[4]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[1][4]Protects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles.

In the event of a spill, avoid dust formation.[1][4] Sweep up the solid material and place it into a suitable, closed container for disposal.[3][5] Ensure the area is well-ventilated.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. The deuterated nature of this compound does not typically alter its disposal pathway from the non-deuterated form, as the primary consideration is the chemical's inherent properties.

1. Waste Characterization and Segregation:

  • Initial Assessment: Determine if the this compound waste is contaminated with other hazardous substances.

  • Segregation: Do not mix this compound waste with incompatible materials. It should be collected separately from liquid, reactive, or corrosive wastes.[6][7] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]

2. Containerization and Labeling:

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, leak-proof lid.[7][8] The original container is often a suitable choice if it is in good condition.[6]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the approximate quantity. Proper labeling is crucial for identification and safe handling by waste management personnel.[9]

3. Accumulation and Storage:

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][9]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[5] Regularly inspect the storage area and containers for any signs of leakage or degradation.[6][8]

4. Institutional Waste Collection:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[9]

  • Documentation: Follow all institutional procedures for waste manifest documentation.[8]

Important Note on Drain Disposal: Hazardous chemicals should never be poured down the drain.[9] While some non-hazardous, water-soluble substances may be permissible for drain disposal in small quantities, it is critical to verify this with your local regulations and institutional EHS.[10] Given that Dodecanedioic acid is a solid, drain disposal is not an appropriate method.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Generation of This compound Waste B Is the waste mixed with other hazardous chemicals? A->B C Segregate from incompatible waste streams (e.g., liquids, reactives). Use a dedicated, labeled container. B->C  Yes   D Place in a dedicated, labeled container for non-hazardous solid waste. B->D  No   E Store sealed container in a designated Satellite Accumulation Area (SAA). C->E D->E F Is the container full or has it reached the accumulation time limit? E->F F->E  No   G Contact Environmental Health & Safety (EHS) for waste pickup. F->G  Yes   H Follow institutional procedures for waste manifest and handover. G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific safety protocols and local regulations.

References

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